Methyl alpha-D-glucopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-ZFYZTMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026605 | |
| Record name | Methyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Acros Organics MSDS] | |
| Record name | alpha-Methylglucoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
97-30-3 | |
| Record name | Methyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucopyranoside, methyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL GLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCF122NF3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl α-D-glucopyranoside is a monosaccharide derivative of glucose that serves as a valuable tool in glycobiology and medicinal chemistry. Its stability and structural similarity to the natural D-glucose anomer make it an ideal compound for studying carbohydrate-protein interactions and as a starting material for the synthesis of more complex carbohydrate-based molecules. This technical guide provides a comprehensive overview of the core chemical properties of methyl α-D-glucopyranoside, detailed experimental protocols for their determination, and visual representations of key chemical processes.
Core Chemical and Physical Properties
Methyl α-D-glucopyranoside is a white, crystalline solid that is highly soluble in water and hygroscopic in nature.[1][2] It is primarily recognized for its stability compared to its anomeric counterpart, methyl β-D-glucopyranoside, and its resistance to enzymatic cleavage by glycosidases that are specific for β-linkages.
Quantitative Data Summary
The key physicochemical properties of methyl α-D-glucopyranoside are summarized in the table below for quick reference. These values represent typical data found in the literature and may vary slightly depending on the purity of the sample and the experimental conditions.
| Property | Value | References |
| Molecular Formula | C₇H₁₄O₆ | [1][2][3][4] |
| Molecular Weight | 194.18 g/mol | [1][2][3][4] |
| Melting Point | 166-171 °C | [1][5][6] |
| Density | 1.46 g/cm³ | [1][5] |
| Specific Rotation [α]D²⁰ | +157° to +162° (c=10 in H₂O) | [1][6] |
| Solubility in Water | 108 g/100 mL (at 20 °C) | [5] |
| Solubility in Methanol (B129727) | 5.2 g/100 g (at 20 °C) | [5] |
| Solubility in Ethanol (B145695) | 7.3 g/100 g (80% ethanol at 17 °C) | [5] |
| Solubility in Ether | Insoluble | [1][5] |
Reactivity and Stability
The chemical reactivity of methyl α-D-glucopyranoside is dominated by the presence of its hydroxyl groups and the stability of its acetal (B89532) linkage.
-
Glycosidic Bond Stability: The α-glycosidic bond is stable under basic and neutral conditions but can be cleaved by acid-catalyzed hydrolysis.[7][8] This stability is a key feature that distinguishes it from the free sugar, which can undergo mutarotation.
-
Hydroxyl Group Reactivity: The four hydroxyl groups (at C2, C3, C4, and C6) can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation. The relative reactivity of these hydroxyl groups can be influenced by steric and electronic factors.
-
Incompatibility: It is incompatible with strong oxidizing agents.[1]
-
Hygroscopicity: The compound is hygroscopic and should be stored in a dry environment.[1]
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of methyl α-D-glucopyranoside.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry methyl α-D-glucopyranoside is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[1][3][5][6][9]
-
Measurement of Specific Rotation
Optical rotation is a fundamental property of chiral molecules like methyl α-D-glucopyranoside.
Methodology:
-
Solution Preparation: A precise concentration of methyl α-D-glucopyranoside is prepared by dissolving a known mass of the compound in a known volume of distilled water (e.g., 10 g in 100 mL, c=10).
-
Apparatus: A polarimeter, equipped with a sodium lamp (D-line, 589 nm), is used. The instrument should be calibrated with a blank (distilled water).
-
Procedure:
-
The polarimeter tube (typically 1 decimeter in length) is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.[10]
-
The tube is placed in the polarimeter, and the observed rotation (α) is measured.[11][12]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[11][12]
-
Determination of Solubility
Methodology:
-
Equilibrium Method:
-
An excess amount of methyl α-D-glucopyranoside is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 20 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
A known volume of the clear filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.
-
The solubility is then expressed as g/100 mL or g/100 g of the solvent.[4]
-
Synthesis via Fischer Glycosidation
This is a classical method for the preparation of methyl glycosides.
Methodology:
-
Reaction Setup: Anhydrous D-glucose is suspended in anhydrous methanol.
-
Catalyst: A catalytic amount of a strong acid (e.g., hydrochloric acid or a sulfonic acid resin) is added.[13]
-
Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Workup: After the reaction is complete, the acid catalyst is neutralized with a base (e.g., sodium carbonate or an anion exchange resin).
-
Isolation and Purification: The solvent is removed under reduced pressure. The resulting syrup, containing a mixture of anomers (α and β) and unreacted glucose, is then purified. Crystallization from a suitable solvent (e.g., methanol or ethanol) typically yields the less soluble α-anomer.[13]
Acid-Catalyzed Hydrolysis
Methodology:
-
Reaction: Methyl α-D-glucopyranoside is dissolved in an aqueous acidic solution (e.g., 1 M HCl).
-
Heating: The solution is heated at a constant temperature (e.g., 60-80 °C).
-
Monitoring: The progress of the hydrolysis is monitored over time by taking aliquots and measuring the change in optical rotation (as the product, D-glucose, has a different specific rotation) or by chromatographic methods (e.g., HPLC or TLC) to quantify the disappearance of the starting material and the appearance of glucose.[7]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of methyl α-D-glucopyranoside is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[14]
-
Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed structural information, confirming the presence of the methyl group, the pyranose ring, and the stereochemistry of the anomeric carbon.[8][15][16]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[17][18][19]
-
Analysis: The IR spectrum is recorded. Characteristic absorption bands for the hydroxyl (O-H) groups (broad band around 3300 cm⁻¹), C-H bonds (around 2900 cm⁻¹), and C-O bonds (in the fingerprint region, 1000-1200 cm⁻¹) will be observed.[20]
-
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and chemical transformations involving methyl α-D-glucopyranoside.
Caption: Workflow for the synthesis of Methyl α-D-glucopyranoside.
Caption: Experimental workflow for the hydrolysis of Methyl α-D-glucopyranoside.
Applications in Research and Development
Due to its unique properties, methyl α-D-glucopyranoside finds several applications in scientific research:
-
Biochemical Probes: It is used as a non-metabolizable glucose analog to study glucose transporters and glucose-binding proteins.[4]
-
Enzyme Specificity Studies: It serves as a control substrate to investigate the specificity of glycosidases and glycosyltransferases.[4]
-
Synthetic Chemistry: It is a common starting material for the synthesis of more complex carbohydrates and glycoconjugates, including derivatives with potential therapeutic applications.
-
Industrial Uses: It is utilized in the manufacturing of resins, plasticizers, surfactants, and varnishes.[3][17]
Safety and Handling
-
General Precautions: Handle with standard laboratory safety procedures, including wearing protective gloves, safety glasses, and a lab coat.[9][21][22]
-
Inhalation: Avoid breathing dust. Use in a well-ventilated area.[9][22]
-
Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture due to its hygroscopic nature.[1][9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of the chemical properties and handling of methyl α-D-glucopyranoside. The detailed experimental protocols offer a practical basis for researchers to characterize this and similar carbohydrate compounds accurately.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. Decomposition study of methyl α-D-glucopyranoside (MGPα) and lignin model compounds for better glucose yield during sulfurous acid treatment :: BioResources [bioresources.cnr.ncsu.edu]
- 8. alpha-D-Methylglucoside(97-30-3) 1H NMR spectrum [chemicalbook.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. scribd.com [scribd.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. cdn.pasco.com [cdn.pasco.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. eng.uc.edu [eng.uc.edu]
- 19. jascoinc.com [jascoinc.com]
- 20. Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids [home.uni-leipzig.de]
- 21. prepchem.com [prepchem.com]
- 22. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Methyl α-D-glucopyranoside from D-glucose
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of methyl α-D-glucopyranoside from D-glucose. The primary method discussed is the Fischer glycosidation, a fundamental reaction in carbohydrate chemistry. This guide covers the reaction mechanism, stereoselectivity, a detailed experimental protocol, and a summary of key quantitative data.
Introduction
Methyl α-D-glucopyranoside is a monosaccharide derivative of glucose widely used in biochemical research and as a precursor in chemical synthesis.[1] Its preparation is a classic example of the Fischer glycosidation reaction, which involves treating an aldose or ketose with an alcohol in the presence of an acid catalyst.[2] This reaction, developed by Emil Fischer between 1893 and 1895, is an equilibrium process that can yield a mixture of anomers and ring isomers.[2] By controlling the reaction conditions, the thermodynamically more stable α-anomer can be preferentially formed.
Reaction Mechanism and Stereoselectivity
The Fischer glycosidation of D-glucose with methanol (B129727) proceeds through an acid-catalyzed mechanism. The entire process, which includes ring-opening, addition, and ring-closure, is reversible.[3][4]
-
Protonation and Ring Opening: The oxygen atom of the hemiacetal in the cyclic form of D-glucose is protonated by the acid catalyst. This is followed by the elimination of a water molecule to open the ring, forming a resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the electrophilic anomeric carbon (C-1) of the oxocarbenium ion. This can occur from two faces, leading to the formation of both α and β anomers of the methyl glycoside.
-
Equilibration and Thermodynamic Control: The reaction is an equilibrium process.[2] While the β-anomer, with the methoxy (B1213986) group in the equatorial position, is sterically favored, the α-anomer is thermodynamically more stable. This increased stability is attributed to the anomeric effect , a stereoelectronic phenomenon where a stabilizing interaction occurs between the lone pair of electrons on the ring oxygen and the anti-bonding (σ*) orbital of the C-O bond at the anomeric carbon. Under prolonged reaction times, the reaction mixture equilibrates to favor the more stable α-anomer.[2] Shorter reaction times may lead to a higher proportion of the kinetically favored furanose ring forms.[2][5]
Data Presentation: Fischer Glycosidation of D-Glucose
The following table summarizes the quantitative data for a typical synthesis of methyl α-D-glucopyranoside based on a well-established protocol.
| Parameter | Value | Source |
| Reactants | ||
| D-glucose | 500 g (2.77 moles) | [6] |
| Anhydrous Methanol | 2000 g (approx. 2.5 L) | [6] |
| Catalyst | ||
| Hydrogen Chloride (in Methanol) | 0.25% (w/w) | [6] |
| Reaction Conditions | ||
| Temperature | Reflux | [6] |
| Reaction Time | 72 hours | [6] |
| Product Yield & Properties | ||
| Total Yield (α-anomer) | 260–266 g (48.5–49.5%) | [6] |
| Melting Point (α-anomer) | 164–165 °C | [6] |
| Optical Rotation [α]D²⁰ | +157° (c=10 in H₂O) |
Detailed Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses.[6]
Materials and Reagents:
-
Anhydrous D-glucose (finely powdered): 500 g
-
Anhydrous, acetone-free methanol: 2000 g
-
Dry hydrogen chloride gas
-
Soda-lime tube
-
Reflux apparatus (large round-bottom flask and condenser)
-
Ice bath
-
Suction filtration apparatus (Büchner funnel)
-
Decolorizing carbon (if necessary)
Procedure:
-
Preparation of Catalytic Solution: With ice cooling and moisture exclusion, pass dry hydrogen chloride gas into 200 g of anhydrous methanol until the weight increases by 5 g.[6] Dilute this solution with an additional 1800 g of anhydrous methanol to obtain a final concentration of 0.25% HCl.[6]
-
Reaction Setup: To the methanolic HCl solution in a large round-bottom flask, add 500 g of finely powdered anhydrous D-glucose.[6]
-
Reflux: Attach a reflux condenser fitted with a soda-lime tube to the top to protect the reaction from atmospheric moisture.[6] Heat the mixture to boiling and maintain a gentle reflux for 72 hours. The glucose should dissolve within the first 15-20 minutes, resulting in a clear, pale-yellow solution.[6]
-
Crystallization (First Crop): After the reflux period, cool the solution to 0 °C in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a crystal of pure methyl α-D-glucopyranoside.[6] Allow the mixture to stand at 0 °C for at least 12 hours.[6]
-
Isolation (First Crop): Collect the crystalline product by suction filtration and wash the crystals twice with 100-mL portions of cold anhydrous methanol.[6] This first crop yields 85–120 g of product.[6]
-
Second Reaction Cycle: Return the combined mother liquor and washings to the reaction flask and reflux for another 72 hours.[6]
-
Isolation (Second Crop): Concentrate the reaction mixture to a volume of approximately 800 mL by distillation. Cool the concentrated solution to 0 °C, induce crystallization as before, and let it stand for 24 hours.[6] Filter the second crop of crystals and wash with three 100-mL portions of cold methanol. This yields an additional 110–145 g of product.[6]
-
Isolation (Third Crop): Combine the mother liquor and washings from the second crop and concentrate to about 300 mL.[6] Chill to 0 °C and allow to stand for 24 hours. Dilute the resulting crystalline mush with twice its weight of absolute methanol and let it stand at 0 °C for another 24 hours before filtering.[6] This provides a third crop of 30–36 g.[6]
-
Purification: The combined crops provide a total yield of 260–266 g (48.5–49.5%).[6] For complete purification, the product can be recrystallized from five parts of methyl alcohol, using decolorizing carbon if the solution is colored.[6] The purified product has a melting point of 164–165 °C.[6]
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis.
Caption: Reaction pathway for the acid-catalyzed Fischer glycosidation of D-glucose.
Caption: Experimental workflow for the synthesis and isolation of methyl α-D-glucopyranoside.
References
- 1. Methylglucoside - Wikipedia [en.wikipedia.org]
- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl α-D-glucopyranoside
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl α-D-glucopyranoside. Aimed at researchers, scientists, and professionals in drug development, this document details the characteristic chemical shifts and provides a standard experimental protocol for data acquisition.
Introduction
Methyl α-D-glucopyranoside is a monosaccharide derivative widely used in carbohydrate chemistry and biochemistry. Its defined stereochemistry and rigid pyranose ring make it an excellent model compound for NMR studies. Understanding its spectral characteristics is fundamental for the structural elucidation of more complex glycosides and polysaccharides. This guide presents the assigned ¹H and ¹³C NMR data in a clear, tabular format and outlines the methodology for obtaining such spectra.
¹H and ¹³C NMR Spectral Data
The NMR spectra of Methyl α-D-glucopyranoside are characterized by distinct signals for each proton and carbon atom in the molecule. The anomeric proton (H-1) typically appears at the most downfield position among the ring protons due to its unique chemical environment. The following tables summarize the chemical shift assignments.
Table 1: ¹H NMR Spectral Data for Methyl α-D-glucopyranoside
The ¹H NMR spectrum exhibits signals corresponding to the seven protons of the glucopyranose ring and the three protons of the methoxy (B1213986) group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 4.77 | d | 3.9 |
| H-2 | 3.48 | dd | 9.9, 3.9 |
| H-3 | 3.65 | t | 9.5 |
| H-4 | 3.33 | t | 9.5 |
| H-5 | 3.62 | ddd | 10.0, 4.8, 2.3 |
| H-6a | 3.79 | dd | 12.2, 2.3 |
| H-6b | 3.72 | dd | 12.2, 4.8 |
| -OCH₃ | 3.41 | s | - |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 2: ¹³C NMR Spectral Data for Methyl α-D-glucopyranoside
The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, one for each carbon atom in the molecule.
| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |
| C-1 | 100.2 |
| C-2 | 72.5 |
| C-3 | 74.0 |
| C-4 | 70.8 |
| C-5 | 72.4 |
| C-6 | 61.7 |
| -OCH₃ | 55.8 |
Note: These values represent typical chemical shifts and may vary based on experimental conditions.
Structural Representation and NMR Assignments
To visualize the correlation between the NMR data and the molecular structure, the following diagram illustrates the numbering of the proton and carbon atoms in Methyl α-D-glucopyranoside.
An In-depth Technical Guide on the Crystal Structure and Conformation of Methyl α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and solution-state conformation of Methyl α-D-glucopyranoside. It is intended to serve as a detailed resource, presenting key quantitative data, experimental methodologies, and a logical workflow for the structural elucidation of this important monosaccharide derivative.
Crystal Structure of Methyl α-D-glucopyranoside
The three-dimensional arrangement of atoms in the crystalline state provides a foundational understanding of the molecule's preferred intrinsic geometry. The crystal structure of Methyl α-D-glucopyranoside has been determined by X-ray diffraction, revealing a well-defined and stable conformation.
Crystallographic Data
The crystallographic data for a complex containing Methyl α-D-glucopyranoside has been deposited in the Cambridge Crystallographic Data Centre (CCDC). The key parameters from a representative crystal structure analysis are summarized in the table below. The molecule adopts the expected 4C1 chair conformation in the solid state.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | |
| Space Group | P212121 | |
| Unit Cell Dimensions | ||
| a (Å) | Value | |
| b (Å) | Value | |
| c (Å) | Value | |
| Volume (Å3) | Value | |
| Z (Molecules per unit cell) | 4 |
Note: Specific unit cell dimensions are available from the Cambridge Crystallographic Data Centre, deposition number CCDC 2072720.
Molecular Geometry
The precise bond lengths and angles within the Methyl α-D-glucopyranoside molecule in its crystalline form are crucial for computational modeling and understanding its electronic properties. The following tables present selected bond lengths, bond angles, and torsion angles for the pyranose ring, which are representative of a typical glucopyranoside structure.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C1-O1 | 1.41 |
| C1-O5 | 1.43 |
| C1-C2 | 1.52 |
| C2-C3 | 1.52 |
| C3-C4 | 1.53 |
| C4-C5 | 1.53 |
| C5-O5 | 1.44 |
| C5-C6 | 1.51 |
Note: These are typical bond lengths for glucopyranosides and may vary slightly in the specific crystal structure of Methyl α-D-glucopyranoside.
Table 2: Selected Bond Angles (°) and Torsion Angles (°)
| Angle | Value (°) | Torsion Angle | Value (°) |
| O5-C1-C2 | 111.0 | O5-C1-C2-C3 | -55.0 |
| C1-C2-C3 | 110.5 | C1-C2-C3-C4 | 53.0 |
| C2-C3-C4 | 111.5 | C2-C3-C4-C5 | -52.0 |
| C3-C4-C5 | 110.5 | C3-C4-C5-O5 | 54.0 |
| C4-C5-O5 | 110.0 | C4-C5-O5-C1 | -60.0 |
| C5-O5-C1 | 112.0 | C5-O5-C1-C2 | 60.0 |
Note: These are idealized angles for a 4C1 chair conformation and are presented as representative values.
Conformation in Solution
In solution, Methyl α-D-glucopyranoside exhibits conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational preferences of molecules in the solution state.
NMR Spectroscopic Data
The conformation of the pyranose ring can be elucidated by analyzing the proton-proton coupling constants (3JH,H), while through-space interactions can be identified using the Nuclear Overhauser Effect (NOE).
Table 3: 1H and 13C NMR Chemical Shifts (ppm) in D2O
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H-1 / C-1 | 4.78 | 99.8 |
| H-2 / C-2 | 3.54 | 72.3 |
| H-3 / C-3 | 3.72 | 73.8 |
| H-4 / C-4 | 3.41 | 70.4 |
| H-5 / C-5 | 3.82 | 72.1 |
| H-6a / C-6 | 3.78 | 61.5 |
| H-6b | 3.71 | |
| OCH3 | 3.40 | 55.7 |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.
Table 4: Proton-Proton Coupling Constants (3JH,H, Hz)
A detailed analysis of the proton-proton coupling constants for Methyl α-D-glucopyranoside has been performed, which is crucial for determining the dihedral angles and thus the ring conformation.
| Coupling | Value (Hz) | Inferred Dihedral Angle |
| J1,2 | 3.5 - 4.0 | ~60° (gauche) |
| J2,3 | 9.0 - 10.0 | ~180° (anti) |
| J3,4 | 8.5 - 9.5 | ~180° (anti) |
| J4,5 | 9.0 - 10.0 | ~180° (anti) |
The observed coupling constants are consistent with the molecule predominantly adopting a 4C1 chair conformation in solution, similar to its solid-state structure. The small J1,2 value is characteristic of the axial-equatorial relationship between H-1 and H-2 in the α-anomer, while the large J2,3, J3,4, and J4,5 values indicate axial-axial relationships between these protons.
Table 5: Key Nuclear Overhauser Effect (NOE) Correlations
NOE data provides information about the spatial proximity of protons. For Methyl α-D-glucopyranoside, key NOEs confirm the 4C1 chair conformation.
| Proton Pair | Expected NOE | Conformational Significance |
| H-1, H-2 | Strong | Confirms the proximity of these protons. |
| H-1, H-3 | Weak/Absent | Indicates a larger distance, consistent with the chair form. |
| H-1, H-5 | Weak/Absent | Indicates a larger distance, consistent with the chair form. |
| H-2, H-4 | Weak/Absent | Indicates a 1,3-diaxial separation. |
| H-3, H-5 | Strong | Confirms the 1,3-diaxial relationship. |
Experimental Protocols
X-ray Crystallography
The determination of the crystal structure of Methyl α-D-glucopyranoside involves the following key steps:
-
Crystallization: Single crystals of suitable size and quality are grown from a supersaturated solution. This is typically achieved by slow evaporation of a solvent (e.g., methanol/water mixture) or by vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The intensities of the diffraction spots are integrated, corrected for experimental factors, and scaled. The unit cell parameters and space group are determined from the diffraction pattern.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This allows for the calculation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The atomic coordinates and thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using various crystallographic criteria to ensure its quality and accuracy.
NMR Spectroscopy for Conformational Analysis
The conformational analysis of Methyl α-D-glucopyranoside in solution is typically performed using a combination of 1D and 2D NMR experiments:
-
Sample Preparation: A solution of Methyl α-D-glucopyranoside is prepared in a suitable deuterated solvent (e.g., D2O) at a concentration of approximately 5-10 mg/mL.
-
1D 1H NMR: A standard 1D proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns of the protons.
-
2D COSY (Correlation Spectroscopy): A COSY experiment is performed to establish the scalar coupling network and assign the proton resonances of the sugar ring.
-
2D TOCSY (Total Correlation Spectroscopy): A TOCSY experiment can be used to identify all protons within a spin system, which is particularly useful for unambiguous assignment in cases of spectral overlap.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for identifying through-space correlations between protons. The intensity of the cross-peaks is related to the internuclear distance, providing information about the three-dimensional structure.
-
Data Analysis: The chemical shifts, coupling constants, and NOE intensities are extracted from the spectra. The coupling constants are used to determine dihedral angles via the Karplus equation. The NOE data is used to generate distance restraints for molecular modeling.
-
Conformational Modeling: The experimental NMR data is used as input for molecular mechanics or molecular dynamics simulations to generate a model of the predominant solution conformation of Methyl α-D-glucopyranoside.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the experimental and computational steps involved in determining the crystal structure and solution conformation of Methyl α-D-glucopyranoside.
Caption: Experimental workflow for determining the crystal structure and solution conformation.
Caption: Integration of experimental data for a comprehensive structural model.
Solubility of Methyl alpha-D-glucopyranoside in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of methyl α-D-glucopyranoside in water and various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in their laboratory and formulation work. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of methyl α-D-glucopyranoside has been determined in several common solvents. The following table summarizes the available quantitative data, providing a comparative reference for solubility in aqueous and organic media.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 108 g / 100 mL[1][2] |
| Water | 17 | 63% (w/w)[3] |
| Water | Not Specified | 50 mg/mL[4] |
| Methanol | 20 | 5.2 g / 100 g[1][3] |
| 80% Ethanol (in water) | 17 | 7.3 g / 100 g[1][3] |
| 90% Ethanol (in water) | 17 | 1.6%[3] |
| Ether | Not Specified | Insoluble[1][5] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid compound, such as methyl α-D-glucopyranoside, in a liquid solvent. This protocol is a synthesis of established methods for solubility measurement.[6][7]
Objective: To determine the maximum amount of a solid solute that can dissolve in a given amount of solvent at a specific temperature.
Materials and Equipment:
-
Methyl α-D-glucopyranoside (solute)
-
Selected solvent (e.g., water, ethanol)
-
Analytical balance
-
Thermostatic water bath or heating/cooling system
-
Magnetic stirrer and stir bars
-
Calibrated thermometer
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Vials or test tubes with secure caps
-
Spatula
-
Drying oven
Procedure:
-
Preparation of the Saturated Solution (Isothermal Method):
-
Accurately weigh an excess amount of methyl α-D-glucopyranoside and add it to a known volume or mass of the solvent in a sealed vial or flask. The excess solid is crucial to ensure saturation is reached.
-
Place the vial in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (typically several hours to days).
-
Continuously monitor the temperature of the solution to ensure it remains constant throughout the equilibration period.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached (i.e., the concentration of the dissolved solid no longer changes over time), stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding the transfer of any solid particles.
-
Immediately filter the withdrawn sample using a syringe filter that is also at the experimental temperature to remove any remaining undissolved microparticles.
-
-
Quantification of the Dissolved Solute:
-
Accurately weigh an empty, dry container.
-
Transfer the filtered, saturated solution to the pre-weighed container and weigh it again to determine the mass of the solution.
-
Evaporate the solvent from the solution using a suitable method, such as a drying oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The mass of the dissolved solute is the final mass of the container and solute minus the initial mass of the empty container.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, g/100 g, mol/L) using the mass of the dissolved solute and the initial volume or mass of the solvent used.
-
Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
References
- 1. chembk.com [chembk.com]
- 2. alpha-D-Methylglucoside | 97-30-3 [chemicalbook.com]
- 3. glycodepot.com [glycodepot.com]
- 4. Methyl a- D -glucopyranoside = 99 97-30-3 [sigmaaldrich.com]
- 5. Methyl alpha-D-glucopyranoside, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 7. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
An In-depth Technical Guide to the Anomeric Effect in Methyl α-D-glucopyranoside and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the anomeric effect, a fundamental stereoelectronic phenomenon, with a specific focus on its manifestation in methyl α-D-glucopyranoside and its derivatives. The anomeric effect plays a crucial role in determining the structure, stability, and reactivity of carbohydrates, making its understanding essential for various fields, including drug design and glycobiology.
Core Concepts: Understanding the Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, contrary to what would be predicted based on steric hindrance alone.[1][2] This phenomenon, first observed in carbohydrate chemistry, is a type of stereoelectronic effect, meaning it arises from the spatial arrangement of electron orbitals.[2]
The prevailing explanation for the anomeric effect is rooted in a stabilizing hyperconjugative interaction.[3][4] Specifically, it involves the delocalization of electron density from a lone pair (n) of the endocyclic ring oxygen (O-5) into the antibonding sigma orbital (σ) of the C1-X bond (where X is the electronegative substituent).[3][5] This n → σ interaction is geometrically optimal when the lone pair orbital and the C1-X bond are anti-periplanar (oriented at 180° to each other), a condition met in the axial conformation (α-anomer).[4] This orbital overlap lowers the overall energy of the molecule, stabilizing the axial conformer over the equatorial one.[3][5] An alternative, though less widely emphasized, explanation involves the minimization of dipole-dipole repulsion between the lone pairs of the ring oxygen and the exocyclic heteroatom, which is more favorable in the axial arrangement.[3]
The magnitude of the anomeric effect is typically estimated to be in the range of 4-8 kJ/mol for sugars.[1] In the case of methyl α-D-glucopyranoside, the stabilization provided by the anomeric effect (approximately 6 to 7 kJ/mol) is sufficient to overcome the steric destabilization from the axial methoxy (B1213986) group (around 3 to 4 kJ/mol).[3][6]
Quantitative Analysis of the Anomeric Effect
The structural and energetic consequences of the anomeric effect can be quantified through various experimental and computational methods. In methyl α-D-glucopyranoside, the preference for the axial α-anomer leads to distinct changes in bond lengths and conformational energies compared to the equatorial β-anomer.
Table 1: Quantitative Data for Anomeric Effect in Methyl Glucopyranosides
| Parameter | Methyl α-D-glucopyranoside (Axial OMe) | Methyl β-D-glucopyranoside (Equatorial OMe) | Significance | Reference |
|---|---|---|---|---|
| Conformational Energy | Favored | Disfavored (relative to α) | α-anomer is stabilized by ~6-7 kJ/mol due to the anomeric effect, outweighing steric hindrance of ~3-4 kJ/mol. | [3][6] |
| C1-O5 Bond Length | Shorter | Longer | Shortening in the α-anomer is consistent with increased double bond character from n → σ* hyperconjugation. | [7] |
| C1-O1 (Aglycone) Bond Length | Longer | Shorter | Lengthening in the α-anomer reflects the population of the σ* orbital. | [7] |
| ¹H NMR: Anomeric Proton (H-1) Chemical Shift (ppm) | ~4.9-5.1 (equatorial) | ~4.4-4.5 (axial) | The equatorial H-1 of the α-anomer is more deshielded. | [8][9] |
| ¹H NMR: ³J(H1,H2) Coupling Constant (Hz) | ~3-4 Hz (small) | ~7-8 Hz (large) | Reflects the ~60° dihedral angle in the α-anomer vs. the ~180° angle in the β-anomer. | [10] |
| ¹³C NMR: Anomeric Carbon (C-1) Chemical Shift (ppm) | ~98-100 | ~102-104 | C-1 of the α-anomer is typically more shielded. |[9][11] |
Influence of Derivatives on the Anomeric Effect
Modifications to the glucopyranoside ring or the aglycone can modulate the strength of the anomeric effect.
-
Ring Substituents: Acylating or alkylating the hydroxyl groups at C-2, C-3, C-4, and C-6 can alter the electronic properties and steric environment of the ring. For instance, introducing electron-withdrawing acetyl groups can influence the electron density on the ring oxygen, potentially modifying the donor ability of its lone pairs and thus the magnitude of the anomeric effect.
-
Aglycone Modifications: Changing the nature of the exocyclic group at C-1 has a significant impact. More electronegative aglycones generally lead to a stronger anomeric effect because they lower the energy of the σ* orbital, making it a better electron acceptor for hyperconjugation.[4] This principle is fundamental in glycosylation chemistry, where the choice of leaving group at the anomeric center influences reactivity and stereochemical outcomes.[12] The synthesis of derivatives, such as those with ethyl or benzyl (B1604629) groups, allows for systematic studies of these influences.[13]
Experimental Protocols for Characterization
The investigation of the anomeric effect relies on a combination of spectroscopic, crystallographic, and computational techniques.
NMR is the most powerful and accessible tool for studying the anomeric effect in solution.[14] It provides information on the anomeric configuration and the conformational equilibrium.
Protocol for Anomeric Configuration Determination:
-
Sample Preparation: Dissolve 5-10 mg of the methyl glucopyranoside derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton (H-1) signals are typically found in the 4.3-5.9 ppm region.[8]
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The anomeric carbon (C-1) resonates between 90-110 ppm. The C-1 of the α-anomer is generally found at a higher field (more shielded) compared to the β-anomer.[11]
-
2D NMR (COSY & HSQC): Acquire a Correlation Spectroscopy (COSY) experiment to confirm the H-1/H-2 coupling relationship. An HSQC (Heteronuclear Single Quantum Coherence) spectrum is used to correlate the anomeric proton with its directly attached anomeric carbon, confirming the assignments.
-
NOE Experiments (NOESY/ROESY): Nuclear Overhauser Effect experiments can provide through-space correlations. For the α-anomer, a correlation between the anomeric proton (H-1) and axial protons on the same side of the ring (e.g., H-3, H-5) may be observed, confirming its equatorial position.
X-ray crystallography provides unambiguous, high-resolution structural data for molecules in the solid state.[14] It is considered the "gold standard" for determining molecular geometry.
Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the methyl glucopyranoside or its derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map (structure solution). The atomic positions and thermal parameters are then optimized to best fit the experimental data (refinement).
-
Data Analysis: The refined structure provides precise bond lengths, bond angles, and torsion angles. For methyl α-D-glucopyranoside, crystallographic data will confirm the axial position of the methoxy group and reveal the characteristic shortening of the C1-O5 bond and lengthening of the C1-O1 bond.[15][16]
Theoretical calculations are indispensable for dissecting the energetic components of the anomeric effect.
Protocol for Computational Analysis:
-
Structure Optimization: Build the initial 3D structures for both the α and β anomers of the molecule of interest. Perform geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*). This yields the lowest energy conformers and their relative energies.
-
Energy Decomposition: To understand the origin of the anomeric stabilization, perform an energy decomposition analysis.
-
Natural Bond Orbital (NBO) Analysis: This is a key method used to analyze the hyperconjugative interaction.[5] The NBO analysis quantifies the stabilization energy (E2) associated with the delocalization of electrons from the donor orbital (the lone pair on O-5) to the acceptor orbital (the σ* of the C1-OMe bond). A significantly larger E2 value for this interaction in the α-anomer compared to the β-anomer provides strong evidence for the stereoelectronic origin of the anomeric effect.
Implications for Drug Development
The conformation of carbohydrates is critical for molecular recognition. The anomeric effect dictates the preferred three-dimensional shape of the pyranose ring and the orientation of the anomeric substituent. This has profound implications for drug development:
-
Enzyme-Substrate Interactions: The active sites of glycosidases and glycosyltransferases are exquisitely sensitive to the shape of their carbohydrate substrates. The anomeric configuration can determine whether a molecule acts as a substrate, an inhibitor, or is not recognized at all.[17]
-
Receptor Binding: Many biological processes involve the binding of carbohydrates on cell surfaces to protein receptors. The anomeric effect influences the presentation of the carbohydrate, affecting binding affinity and specificity.[15][16]
-
Design of Glycomimetics: In designing carbohydrate-based drugs (glycomimetics), a thorough understanding of the anomeric effect is essential to create molecules that adopt the correct bioactive conformation to interact with their biological targets effectively.
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. organic chemistry - Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 9. Study on the Enrichment Effect of Suillus luteus Polysaccharide on Intestinal Probiotics and the Immunomodulatory Activity [mdpi.com]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding modes of methyl α- d -glucopyranoside to an artificial receptor in crystalline complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03390E [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Methyl α-D-glucopyranoside: A Technical Guide to its Biological Functions and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl α-D-glucopyranoside is a naturally occurring methylated monosaccharide with significant applications in biochemical and biomedical research. As a stable, non-metabolizable analog of D-glucose, it serves as a valuable tool for investigating glucose transport systems and the active sites of glycosidases. This technical guide provides a comprehensive overview of the biological functions and natural sources of Methyl α-D-glucopyranoside. It includes detailed experimental protocols for its extraction, analysis, and use in biological assays. Quantitative data are summarized, and key biological pathways and experimental workflows are visually represented to facilitate a deeper understanding of its scientific utility.
Introduction
Methyl α-D-glucopyranoside is a carbohydrate in which the anomeric hydroxyl group of α-D-glucose is replaced with a methoxy (B1213986) group. This modification renders the molecule resistant to metabolism within most biological systems, making it an ideal probe for studying glucose-related processes without the confounding effects of glycolysis.[1][2][3] Its primary applications lie in the fields of biochemistry, cell biology, and pharmacology, particularly in the characterization of glucose transporters and enzymes that interact with glucose.[2][4] Furthermore, its presence in various plant species suggests potential physiological roles in the natural world.[1][3][5] This guide aims to provide an in-depth technical resource for researchers and professionals in drug development, summarizing the current knowledge of Methyl α-D-glucopyranoside's biological functions and natural distribution.
Natural Occurrence
Methyl α-D-glucopyranoside has been identified in a number of plant species. While comprehensive quantitative data across a wide range of sources is not extensively documented in the literature, its presence has been confirmed in the following plants:
-
Forsythia viridissima : A flowering plant species whose flowers have been found to contain Methyl α-D-glucopyranoside.[1][3]
-
Quassia amara : A species of shrub, where the compound has been reported to be present.[1][3][5]
-
Tulbaghia violacea : Also known as society garlic, this plant has been shown to contain Methyl α-D-glucopyranoside, which has been linked to pro-apoptotic activity in cancer cells.[6]
-
Pseudoceratina purpurea : A marine sponge in which the presence of Methyl α-D-glucopyranoside has been noted.[1][3][5]
The concentrations of Methyl α-D-glucopyranoside in these natural sources are not well-quantified in existing literature, representing a gap in current research.
Biological Functions
The primary biological significance of Methyl α-D-glucopyranoside in a research context stems from its ability to act as a molecular mimic of D-glucose.
Competitive Inhibition of Glucose Transporters
Methyl α-D-glucopyranoside is widely used as a competitive inhibitor to study the kinetics and specificity of glucose transport proteins, such as the GLUT and SGLT families.[2][4] By competing with glucose for binding to these transporters, it allows for the characterization of transport mechanisms without being metabolized by the cell.[1][3]
Substrate for Glycosidases
While resistant to metabolism by glycolysis, Methyl α-D-glucopyranoside can serve as a substrate for certain enzymes that cleave glycosidic bonds, such as α-glucosidases.[2][4] This property is utilized in assays to determine the activity and substrate specificity of these enzymes.
Induction of Apoptosis
Recent studies have indicated that Methyl α-D-glucopyranoside isolated from Tulbaghia violacea can selectively induce apoptosis in cancer cell lines.[6] This novel finding suggests a potential therapeutic application for this compound and its derivatives in oncology. The pro-apoptotic activity was confirmed through various assays, including those measuring caspase-3 activation and DNA fragmentation.[6]
Interaction with Lectins
Methyl α-D-glucopyranoside is also employed in the study of lectins, which are carbohydrate-binding proteins. It can be used as an inhibitor of lectin-conjugate binding and for the elution of glycoproteins from lectin affinity chromatography columns.[7]
Quantitative Data
The following table summarizes the known physical and chemical properties of Methyl α-D-glucopyranoside. Currently, there is a lack of comprehensive quantitative data in the literature regarding its binding affinities to various transporters and its efficacy in biological assays (e.g., IC50 values).
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [2][8] |
| Molecular Weight | 194.18 g/mol | [2][3] |
| CAS Number | 97-30-3 | [2][3] |
| Melting Point | 165-169 °C | [3] |
| Optical Activity | [α]20/D +157±3°, c = 10% in H₂O | [3] |
| Solubility | Soluble in water | [2] |
Signaling Pathways and Logical Relationships
While Methyl α-D-glucopyranoside is primarily used as a tool to investigate existing pathways, some studies have hinted at its ability to modulate cellular signaling.
Inhibition of Glucose Uptake via PKC-Dependent Pathway
High glucose concentrations have been shown to inhibit the uptake of Methyl α-D-glucopyranoside in renal proximal tubule cells. This inhibition is mediated by a protein kinase C (PKC)-dependent activation of phospholipase A₂ (PLA₂), leading to the release of arachidonic acid.[9]
Apoptosis Induction
Methyl α-D-glucopyranoside has been demonstrated to induce apoptosis in cancer cells, a process that involves the activation of caspase-3.[6] The upstream signaling events leading to this activation are still under investigation.
Experimental Protocols
Extraction and Purification from Natural Sources (General Protocol)
This protocol is a generalized procedure for the extraction of polar compounds like Methyl α-D-glucopyranoside from plant material and will require optimization for specific plant tissues.
Materials:
-
Dried and powdered plant material (e.g., Forsythia viridissima flowers)
-
50% Methanol
-
n-Butanol
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Filter paper (Whatman No. 1)
-
Chromatography column (e.g., polyamide or silica (B1680970) gel)
-
HPLC system for purification and analysis
Procedure:
-
Extraction:
-
Extract the powdered plant material with methanol under reflux for several hours. Repeat this step multiple times to ensure complete extraction.
-
Follow with an extraction using 50% methanol.[4]
-
Combine all extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Initial Purification:
-
Dissolve the crude extract in hot water and allow it to stand in a refrigerator for 24 hours to precipitate less polar compounds.
-
Separate the precipitate by centrifugation or filtration.
-
The aqueous supernatant can be further partitioned with solvents of increasing polarity, such as chloroform (B151607) and then n-butanol, to separate compounds based on their polarity. Methyl α-D-glucopyranoside is expected to be in the more polar aqueous or butanolic fractions.
-
-
Chromatographic Purification:
-
Subject the polar fraction to column chromatography. Polyamide or silica gel columns are suitable, with elution gradients of water/methanol or chloroform/methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target compound.
-
Pool the fractions containing pure Methyl α-D-glucopyranoside and evaporate the solvent.
-
-
Final Purification and Verification:
-
Further purify the compound using preparative HPLC if necessary.
-
Confirm the identity and purity of the isolated Methyl α-D-glucopyranoside using analytical techniques such as NMR spectroscopy and mass spectrometry.[2]
-
α-Glucosidase Activity Assay
This protocol describes a colorimetric assay to measure α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside as a substrate. Methyl α-D-glucopyranoside can be used as a competitive inhibitor in this assay.
Materials:
-
α-Glucosidase enzyme solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution
-
Phosphate (B84403) buffer (pH 7.0)
-
Methyl α-D-glucopyranoside (as inhibitor, optional)
-
Sodium carbonate solution (to stop the reaction)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the enzyme solution in phosphate buffer.
-
Prepare the pNPG substrate solution in phosphate buffer.
-
If testing for inhibition, prepare various concentrations of Methyl α-D-glucopyranoside in phosphate buffer.
-
-
Assay:
-
To each well of a 96-well plate, add the phosphate buffer.
-
Add the enzyme solution to each well.
-
If testing for inhibition, add the Methyl α-D-glucopyranoside solution and pre-incubate with the enzyme for a defined period.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm. The intensity of the yellow color from the released p-nitrophenol is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the enzyme activity based on a p-nitrophenol standard curve.
-
If testing for inhibition, calculate the percentage of inhibition and determine the IC50 value for Methyl α-D-glucopyranoside.
-
Apoptosis Induction Assay
This protocol provides a general method for inducing and detecting apoptosis in a cancer cell line using Methyl α-D-glucopyranoside.[6]
Materials:
-
Cancer cell line (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
Methyl α-D-glucopyranoside solution
-
Staurosporine (positive control for apoptosis)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3 colorimetric assay kit)
-
Flow cytometer or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with various concentrations of Methyl α-D-glucopyranoside for a specified duration (e.g., 24-48 hours). Include a vehicle control and a positive control (staurosporine).
-
-
Apoptosis Detection (using Caspase-3 Assay):
-
Following treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 assay kit.
-
Add the cell lysate to a 96-well plate containing the caspase-3 substrate.
-
Incubate the plate to allow for the cleavage of the substrate by active caspase-3.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Compare the caspase-3 activity in the treated cells to the control cells to determine the extent of apoptosis induction.
-
Conclusion and Future Directions
Methyl α-D-glucopyranoside is a versatile and valuable tool in the study of carbohydrate biochemistry and cell biology. Its utility as a non-metabolizable glucose analog has been firmly established, and emerging research on its pro-apoptotic effects opens new avenues for therapeutic development. However, this guide also highlights areas where further research is needed. A more systematic investigation into its natural occurrence and concentration in various species is warranted. Furthermore, detailed quantitative studies on its binding kinetics with different glucose transporters and its precise mechanism of action in inducing apoptosis will be crucial for a more complete understanding of its biological functions and for harnessing its full potential in drug discovery and development.
References
- 1. Insulin receptor signaling activated by penta-O-galloyl-α-D: -glucopyranose induces p53 and apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glycodepot.com [glycodepot.com]
- 3. メチルα-D-グルコピラノシド ≥99.0%, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High glucose-induced inhibition of alpha-methyl-D-glucopyranoside uptake is mediated by protein kinase C-dependent activation of arachidonic acid release in primary cultured rabbit renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of Methyl α-D-glucopyranoside vs. its β-Anomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of methyl α-D-glucopyranoside and its β-anomer. By examining key thermodynamic parameters and the underlying stereoelectronic effects, this document aims to offer a detailed understanding for professionals in the fields of chemistry, biochemistry, and drug development.
Core Concepts in Thermodynamic Stability
The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔGf°). A lower (more negative) ΔGf° indicates a more stable compound at equilibrium. The Gibbs free energy is a function of enthalpy (ΔH°) and entropy (S°), as defined by the equation:
ΔG° = ΔH° - TΔS°
where:
-
ΔH° represents the change in enthalpy, related to the heat content and bond energies within the molecule.
-
T is the absolute temperature in Kelvin.
-
ΔS° is the change in entropy, reflecting the degree of disorder or randomness of the system.
In the context of methyl D-glucopyranoside anomers, the relative stability is determined by the interplay of several factors, primarily the anomeric effect and steric hindrance.
Quantitative Thermodynamic Data
| Thermodynamic Parameter | Methyl α-D-glucopyranoside | Methyl β-D-glucopyranoside | Data Source |
| Standard Enthalpy of Combustion (ΔcH°solid) | -3529.22 ± 0.19 kJ/mol | -3517.9 ± 0.42 kJ/mol | NIST WebBook |
| Standard Enthalpy of Formation (ΔfH°solid) | -1226.16 kJ/mol | -1237.5 kJ/mol | NIST WebBook |
From this data, it is evident that the standard enthalpy of formation of methyl β-D-glucopyranoside is more negative than that of the α-anomer. This indicates that the β-anomer is enthalpically more stable in the solid state.
Stereoelectronic and Steric Effects
The relative stability of the anomers is a balance between two primary opposing factors: the anomeric effect and steric hindrance.
The Anomeric Effect
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, even though this is sterically less favorable. This effect is particularly pronounced when the substituent is an electronegative atom, such as the oxygen of the methoxy (B1213986) group in methyl glucopyranosides.
The stabilization arises from the overlap of a lone pair of electrons on the endocyclic oxygen atom with the antibonding σ* orbital of the C1-O bond of the methoxy group. This interaction is maximized when the lone pair orbital and the σ* orbital are anti-periplanar, a condition met in the α-anomer where the methoxy group is axial. This stabilizing interaction is estimated to be around 6-7 kJ/mol.[1][2]
Caption: The Anomeric Effect in Methyl D-Glucopyranosides.
Steric Hindrance
In contrast to the anomeric effect, steric hindrance generally favors substituents in the equatorial position to minimize non-bonded interactions. In the case of methyl α-D-glucopyranoside, the axial methoxy group experiences 1,3-diaxial interactions with the axial hydrogens on C3 and C5 of the pyranose ring. This steric strain destabilizes the α-anomer by approximately 3-4 kJ/mol.[1][2] The β-anomer, with its equatorial methoxy group, avoids these significant steric clashes.
Caption: Steric Hindrance in Methyl D-Glucopyranosides.
Experimental Protocols
Bomb Calorimetry for Enthalpy of Combustion
Objective: To experimentally determine the standard enthalpy of combustion (ΔcH°solid) of the anomers.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 1-1.5 g) of the crystalline methyl glucopyranoside anomer is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and purged with pure oxygen, then filled with oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire.
Caption: Workflow for Bomb Calorimetry.
NMR Spectroscopy for Conformational Analysis
Objective: To determine the preferred conformation and the relative populations of different conformers in solution.
Methodology:
-
Sample Preparation: A solution of the methyl glucopyranoside anomer is prepared in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are also performed.
-
Spectral Analysis:
-
1H NMR: The coupling constants (3JH,H) between adjacent protons are measured. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, allowing for the determination of the ring conformation (e.g., 4C1 chair).
-
13C NMR: The chemical shifts of the carbon atoms are sensitive to their stereochemical environment.
-
NOESY: Through-space interactions between protons are identified, providing information about their spatial proximity and confirming conformational assignments.
-
-
Data Interpretation: The combination of these NMR data allows for the elucidation of the dominant solution-state conformation of each anomer.
Computational Chemistry Methods
Objective: To calculate the thermodynamic properties and analyze the electronic and steric factors influencing the stability of the anomers.
Methodology:
-
Model Building: The 3D structures of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside are built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers for each anomer.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized using quantum mechanical methods, typically Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)). Frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data such as enthalpy, entropy, and Gibbs free energy.
-
Analysis of Electronic and Steric Effects:
-
Natural Bond Orbital (NBO) Analysis: This is used to quantify the stereoelectronic interactions, such as the hyperconjugative interaction responsible for the anomeric effect.
-
Steric Analysis: The steric strain in different conformers can be evaluated by analyzing non-bonded interactions and atomic overlaps.
-
Conclusion
The thermodynamic stability of methyl D-glucopyranoside anomers is a finely balanced interplay between the stabilizing anomeric effect and destabilizing steric hindrance. While the anomeric effect favors the axial orientation of the methoxy group in the α-anomer, steric repulsions favor the equatorial position in the β-anomer.
Experimental data on the standard enthalpy of formation in the solid state indicate that the β-anomer is enthalpically more stable. This suggests that in the crystalline phase, the unfavorable steric interactions of the α-anomer outweigh the stabilization from the anomeric effect.
For professionals in drug development, understanding these subtle differences in stability and conformation is critical. The orientation of the glycosidic linkage can significantly impact the binding affinity of a carbohydrate-based drug to its target receptor, as well as its metabolic stability. This guide provides the foundational knowledge and methodologies to further investigate and exploit these properties in the design of novel therapeutics.
References
A Keystone in Glycochemistry: The Historical Synthesis of Methyl α-D-Glucopyranoside
A seminal discovery in the late 19th century by the renowned chemist Emil Fischer, the first chemical synthesis of methyl α-D-glucopyranoside marked a pivotal moment in the field of carbohydrate chemistry.[1] This achievement not only provided a method to protect the anomeric carbon of glucose but also laid the fundamental groundwork for the synthesis of more complex oligosaccharides and nucleosides.[2][3][4] The primary method, known as the Fischer glycosylation, involves the acid-catalyzed reaction of glucose with methanol (B129727).[5][6][7]
This technical guide delves into the historical perspective of this discovery, presenting the quantitative data, a detailed experimental protocol based on early methodologies, and a visualization of the synthesis pathway. This information is curated for researchers, scientists, and professionals in drug development who are engaged in the fields of glycobiology and medicinal chemistry.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the historical synthesis and characterization of methyl α-D-glucopyranoside, primarily based on the well-established Fischer glycosylation method.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [6] |
| Molar Mass | 194.18 g/mol | [6] |
| Melting Point | 165 - 168 °C | [6][8] |
| Specific Optical Rotation ([α]D) | +156° to +161° (c=10, water) | [9] |
| Typical Yield (Fischer Synthesis) | 48.5 - 49.5% | [8] |
Experimental Protocol: Fischer Glycosylation
This protocol is a detailed representation of the classical Fischer synthesis of methyl α-D-glucopyranoside, adapted from early 20th-century procedures which were based on Emil Fischer's original work.[8]
Materials:
-
Anhydrous D-glucose (finely powdered)
-
Anhydrous methanol (acetone-free)
-
Concentrated hydrochloric acid
-
Soda-lime
Equipment:
-
Round-bottom flask
-
Reflux condenser with a soda-lime guard tube
-
Ice bath
-
Suction filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Methanolic Hydrogen Chloride: In a flask cooled with an ice bath, carefully pass dry hydrogen chloride gas into anhydrous methanol until the desired concentration (typically 0.5-1% w/w) is achieved. Alternatively, and more commonly in modern labs, a stock solution of methanolic HCl can be used.
-
Reaction Mixture Setup: To the prepared methanolic hydrogen chloride solution in a round-bottom flask, add finely powdered anhydrous D-glucose. The ratio of glucose to methanolic HCl is crucial for the reaction's success.
-
Reflux: Attach a reflux condenser fitted with a soda-lime tube to the flask to protect the reaction from atmospheric moisture. Heat the mixture to reflux. The reaction is typically refluxed for an extended period, often 24-72 hours, to allow for the equilibration of the anomeric forms and the formation of the thermodynamically more stable α-anomer.[5][8]
-
Crystallization: After the reflux period, cool the reaction mixture in an ice bath to induce crystallization of the methyl α-D-glucopyranoside. Seeding with a small crystal of the product can facilitate this process.
-
Isolation and Purification: Collect the crystalline product by suction filtration and wash it with cold, anhydrous methanol to remove any unreacted glucose and the more soluble β-anomer. The product can be further purified by recrystallization from methanol.[8]
Logical Workflow of the Fischer Glycosylation
The following diagram illustrates the logical steps involved in the Fischer synthesis of methyl α-D-glucopyranoside.
Caption: Fischer glycosylation workflow for methyl α-D-glucopyranoside synthesis.
The discovery and synthesis of methyl α-D-glucopyranoside by Emil Fischer was more than just the creation of a new compound; it was a foundational step that opened the door to the systematic study and synthesis of carbohydrates. The principles of the Fischer glycosylation are still relevant today, and this historical perspective provides valuable context for modern researchers in the field.
References
- 1. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Historical Background and Overview - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Historical Background and Overview - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylglucoside - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. alpha-D-Methylglucoside, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Methodological & Application
Application Notes and Protocols for α-Glucosidase Assays Using Methyl α-D-Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Methyl α-D-glucopyranoside as a substrate in α-glucosidase assays. This document is intended for researchers in academia and industry involved in enzyme kinetics, inhibitor screening, and drug discovery.
Introduction
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for hydrolyzing the α-1,4-glycosidic bonds of oligosaccharides to release glucose. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.
While chromogenic substrates like p-nitrophenyl-α-D-glucopyranoside (pNPG) are commonly used for their convenience, non-chromogenic substrates such as Methyl α-D-glucopyranoside can be valuable tools for specific applications. Methyl α-D-glucopyranoside is a non-metabolizable glucose analog that can serve as a substrate for α-glucosidase.[1][2] Its use can help in assessing the enzyme's specificity and in avoiding interference from colored compounds in inhibitor screening assays.
Assaying α-glucosidase with a non-chromogenic substrate necessitates a coupled enzyme system to detect the product of the reaction. This protocol describes a coupled assay where the glucose released from the hydrolysis of Methyl α-D-glucopyranoside is quantified using a glucose oxidase-peroxidase (GOPOD) system.
Principle of the Coupled Enzyme Assay
The assay is based on a two-step enzymatic reaction:
-
α-Glucosidase Reaction: α-Glucosidase catalyzes the hydrolysis of Methyl α-D-glucopyranoside to yield D-glucose and methanol.
-
Glucose Detection (GOPOD Reaction): The liberated D-glucose is then oxidized by glucose oxidase to produce D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The H₂O₂ in the presence of horseradish peroxidase (HRP) oxidizes a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) to produce a colored product, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of glucose released.
Experimental Protocols
Materials and Reagents
Table 1: Reagents and Buffers
| Reagent | Preparation | Storage |
| α-Glucosidase Enzyme | Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM potassium phosphate (B84403) buffer (pH 6.8). The final concentration will depend on the specific activity of the enzyme lot. | -20°C |
| Methyl α-D-glucopyranoside | Prepare a 50 mM stock solution in 100 mM potassium phosphate buffer (pH 6.8). | 4°C |
| Potassium Phosphate Buffer | 100 mM, pH 6.8. | Room Temperature |
| Glucose Oxidase/Peroxidase (GOPOD) Reagent | Commercially available kits are recommended. Alternatively, prepare a solution containing: 10 U/mL glucose oxidase, 1 U/mL horseradish peroxidase, 0.5 mg/mL 4-aminoantipyrine, and 2 mg/mL phenol (B47542) in 100 mM potassium phosphate buffer (pH 7.0). | 4°C, protected from light |
| D-Glucose Standard | Prepare a 1 mM stock solution in deionized water. Use for generating a standard curve. | 4°C |
| Acarbose (Positive Control Inhibitor) | Prepare a 1 mg/mL stock solution in deionized water. | -20°C |
| 96-well Microplate | Clear, flat-bottom. | N/A |
| Microplate Reader | Capable of measuring absorbance at 510 nm. | N/A |
Assay Protocol: Endpoint Method for Inhibitor Screening
-
Prepare Reagents: Allow all reagents to reach room temperature before use.
-
Inhibitor and Enzyme Preparation: In a 96-well plate, add 20 µL of the test inhibitor solution (or buffer for control) and 20 µL of the α-glucosidase solution.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the Methyl α-D-glucopyranoside substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: The reaction is stopped by the addition of the GOPOD reagent, which also initiates the color development step.
-
Color Development: Add 100 µL of the GOPOD reagent to each well. Incubate at 37°C for 15 minutes, or until a stable color develops.
-
Measure Absorbance: Read the absorbance at 510 nm using a microplate reader.
-
Calculations: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100
Assay Protocol: Kinetic Analysis
For determining kinetic parameters such as Kₘ and Vₘₐₓ, a kinetic assay is required.
-
Prepare Reagents: Prepare serial dilutions of the Methyl α-D-glucopyranoside substrate in phosphate buffer.
-
Reaction Setup: In a 96-well plate, combine 20 µL of α-glucosidase solution and 160 µL of phosphate buffer.
-
Initiate Reaction: Add 20 µL of varying concentrations of the Methyl α-D-glucopyranoside substrate to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm (for a coupled assay with hexokinase/G6PDH detecting NADPH) or take aliquots at different time points for the GOPOD assay. For the GOPOD assay, the reaction must be stopped at each time point by heat inactivation before adding the GOPOD reagent.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Data Presentation
Table 2: Example Data for Inhibitor Screening
| Inhibitor | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| Acarbose | 100 | 85.2 | 55.6 |
| 50 | 48.9 | ||
| 25 | 23.1 | ||
| Test Compound X | 50 | 92.5 | 12.8 |
| 25 | 78.3 | ||
| 10 | 45.1 | ||
| 5 | 20.7 |
Table 3: Example Kinetic Parameters
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| Methyl α-D-glucopyranoside | To be determined experimentally | To be determined experimentally |
| pNPG (for comparison) | 1.5 ± 0.2 | 25.4 ± 1.8 |
Note: The values for pNPG are illustrative and may vary depending on the enzyme source and assay conditions.
Visualizations
Caption: Workflow for the coupled α-glucosidase assay.
Caption: Principles of enzyme inhibition types.
Application Notes
-
Advantages of Methyl α-D-glucopyranoside:
-
Specificity Studies: Can be used to probe the substrate specificity of different α-glucosidases or their mutants.
-
Reduced Interference: Ideal for screening libraries of colored compounds that would interfere with assays using chromogenic substrates like pNPG.
-
Closer to Natural Substrates: As a glucoside, it may better represent natural substrates compared to artificial phenyl-glycosides.
-
-
Troubleshooting:
-
High Background: Ensure the GOPOD reagent is fresh and protected from light to minimize auto-oxidation. Run a blank control without the α-glucosidase enzyme to check for glucose contamination in your reagents.
-
Low Signal: The concentration of α-glucosidase may be too low. Optimize the enzyme concentration to ensure a linear reaction rate over the incubation period. The incubation time may also need to be extended.
-
Inhibitor Interference with Coupled System: Some compounds may inhibit glucose oxidase or peroxidase. To test for this, run a control experiment with a known amount of glucose in the presence of the inhibitor and observe if the GOPOD reaction is affected.
-
-
Applications:
-
Drug Discovery: High-throughput screening of compound libraries to identify novel α-glucosidase inhibitors.
-
Enzyme Characterization: Determination of kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) for α-glucosidase with a non-chromogenic substrate.
-
Mechanism of Inhibition Studies: Elucidating the mode of action of inhibitors (e.g., competitive, non-competitive) by performing kinetic analyses in the presence of varying concentrations of the inhibitor.[3]
-
References
Application Notes and Protocols for Methyl α-D-glucopyranoside in Lectin Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lectin affinity chromatography is a powerful technique for the purification and enrichment of glycoproteins from complex biological samples. This method leverages the specific and reversible binding of lectins to carbohydrate moieties of glycoproteins. Methyl α-D-glucopyranoside is a commonly used eluting agent in this process, particularly for lectins that exhibit specificity for mannose and glucose residues. Its gentle elution conditions help preserve the biological activity of the purified glycoproteins, making it an invaluable tool in proteomics, glycobiology, and drug development.
This document provides detailed protocols for the use of Methyl α-D-glucopyranoside in lectin affinity chromatography with three common mannose/glucose-binding lectins: Concanavalin A (ConA), Lens culinaris Agglutinin (LCA), and Pisum sativum Agglutinin (PSA).
Lectin Specificity and Resin Characteristics
The choice of lectin is critical for the successful isolation of the target glycoprotein (B1211001). ConA, LCA, and PSA all recognize terminal α-D-mannosyl and α-D-glucosyl residues. However, they exhibit subtle differences in their binding preferences, which can be exploited for the separation of different glycoprotein populations.
| Lectin | Source Organism | Carbohydrate Specificity | Binding Capacity (porcine thyroglobulin) | Key Features |
| Concanavalin A (ConA) | Canavalia ensiformis (Jack Bean) | Primarily binds to terminal α-D-mannosyl and α-D-glucosyl residues. | 20-45 mg/mL | Broad specificity for a wide range of glycoproteins. |
| Lens culinaris Agglutinin (LCA) | Lens culinaris (Lentil) | Binds to α-D-mannose and α-D-glucose. Shows enhanced affinity for N-glycans containing a fucose residue attached to the core N-acetylglucosamine.[1] | ~15 mg/mL | Useful for sub-fractionating glycoproteins initially isolated with ConA.[1] |
| Pisum sativum Agglutinin (PSA) | Pisum sativum (Pea) | Specificity for α-D-mannose and α-D-glucose residues.[2] Similar to LCA, its affinity is enhanced by core fucosylation.[3] | Not specified, but structurally and functionally similar to LCA.[3] | Can be used for applications similar to LCA.[3] |
Experimental Protocols
The following are generalized protocols for lectin affinity chromatography using Methyl α-D-glucopyranoside for elution. Optimal conditions may vary depending on the specific glycoprotein, sample complexity, and the lectin resin used.
Materials and Buffers
-
Lectin-Sepharose Resin: ConA-Sepharose, LCA-Sepharose, or PSA-Sepharose
-
Chromatography Column
-
Binding Buffer: 20 mM Tris-HCl, 0.15 M NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4. Note: The presence of Ca²⁺ and Mn²⁺ is essential for the activity of these lectins.[3][4]
-
Washing Buffer: Same as Binding Buffer.
-
Elution Buffer: 0.2 M - 0.5 M Methyl α-D-glucopyranoside in Binding Buffer. A solution containing a mixture of 0.2 M Methyl α-D-glucopyranoside and 0.2 M Methyl α-D-mannopyranoside can also be effective.
-
Regeneration Buffer: 0.5 M NaCl in Binding Buffer.
-
Storage Buffer: 20% Ethanol in Binding Buffer.
Protocol 1: Glycoprotein Purification using ConA-Sepharose
-
Column Preparation:
-
Pack an appropriate volume of ConA-Sepharose resin in a chromatography column.
-
Wash the column with 5-10 column volumes (CV) of Binding Buffer to remove the storage solution and equilibrate the resin.
-
-
Sample Application:
-
Prepare the sample by dialyzing or exchanging the buffer to the Binding Buffer. Centrifuge or filter the sample to remove any particulate matter.
-
Apply the prepared sample to the column at a low flow rate (e.g., 0.5-1 mL/min) to ensure optimal binding.
-
-
Washing:
-
Wash the column with 10-15 CV of Washing Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This step removes non-specifically bound proteins.
-
-
Elution:
-
Apply the Elution Buffer to the column.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified glycoprotein.
-
-
Regeneration and Storage:
-
Wash the column with 5 CV of Regeneration Buffer.
-
Re-equilibrate the column with 5-10 CV of Binding Buffer.
-
For long-term storage, wash the column with 5 CV of Storage Buffer and store at 4°C.
-
Protocol 2: Glycoprotein Purification using LCA-Sepharose or PSA-Sepharose
The protocol for LCA and PSA is very similar to that of ConA, with minor modifications.
-
Column Preparation:
-
Pack the LCA-Sepharose or PSA-Sepharose resin and equilibrate with 5-10 CV of Binding Buffer.
-
-
Sample Application:
-
Prepare and apply the sample as described for ConA-Sepharose.
-
-
Washing:
-
Wash the column with 10-15 CV of Washing Buffer until the A280 returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer (0.2 M - 0.5 M Methyl α-D-glucopyranoside in Binding Buffer).
-
Collect and pool the fractions containing the eluted glycoprotein.
-
-
Regeneration and Storage:
-
Regenerate the column with Regeneration Buffer, re-equilibrate with Binding Buffer, and store in Storage Buffer at 4°C.
-
Quantitative Data Summary
| Parameter | Concanavalin A | Lens culinaris Agglutinin | Pisum sativum Agglutinin |
| Binding Capacity | 20-45 mg/mL (porcine thyroglobulin) | ~15 mg/mL (porcine thyroglobulin) | Not specified |
| Typical Elution Concentration | 0.2 M - 0.5 M Methyl α-D-glucopyranoside | 0.2 M - 0.5 M Methyl α-D-glucopyranoside | 0.2 M - 0.5 M Methyl α-D-glucopyranoside |
| Expected Recovery | Varies significantly depending on the glycoprotein and sample matrix. A recovery of around 9% for bound glycoproteins from total cell lysate has been reported in multi-lectin affinity chromatography.[5] | Varies; similar range to ConA is expected. | Varies; similar range to ConA and LCA is expected. |
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow
The general workflow for lectin affinity chromatography is depicted below.
Signaling Pathway: The Lectin Pathway of Complement Activation
Glycoproteins play crucial roles in the immune system. One such example is the initiation of the lectin pathway of the complement system, a key component of innate immunity. This pathway is triggered by the binding of mannose-binding lectin (MBL), a glycoprotein, to carbohydrate patterns on the surface of pathogens. MBL can be purified using mannose-specific lectin affinity chromatography.
References
Application of Methyl alpha-D-glucopyranoside in studying glucose transporters.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl α-D-glucopyranoside (α-MG) is a valuable chemical probe in the study of glucose transport mechanisms, particularly for characterizing the family of sodium-glucose cotransporters (SGLTs). Its utility stems from its unique properties as a non-metabolizable analog of D-glucose.[1] The methyl group at the anomeric C-1 position prevents its entry into the glycolytic pathway, meaning once transported into the cell, it is not consumed by subsequent metabolic reactions. This critical feature allows for the specific measurement of transport activity without the confounding variable of cellular metabolism.
The primary application of Methyl α-D-glucopyranoside is in the functional characterization and screening of inhibitors for SGLT family members, most notably SGLT1 and SGLT2.[2][3][4] SGLT1 is predominantly found in the small intestine and is responsible for dietary glucose absorption, while SGLT2 is located in the proximal tubules of the kidneys and mediates the reabsorption of the vast majority of filtered glucose.[2][4] Because α-MG is a substrate for both SGLT1 and SGLT2 but not for the facilitative glucose transporters (GLUTs) like GLUT1, it serves as a specific tool to isolate and study SGLT-mediated transport.[5]
In drug development, particularly for Type 2 Diabetes, radiolabeled α-MG (commonly [¹⁴C]AMG) is the gold-standard substrate in cell-based uptake assays to screen for and characterize the potency and selectivity of SGLT inhibitors.[1][5][6] These assays measure the rate of [¹⁴C]AMG accumulation in cells engineered to express a specific SGLT transporter.[6] A reduction in [¹⁴C]AMG uptake in the presence of a test compound indicates inhibition of the transporter, allowing for the determination of key pharmacological parameters such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitor constant).[6] This approach has been fundamental in the development of approved SGLT2 inhibitors like dapagliflozin (B1669812) and empagliflozin, as well as emerging dual SGLT1/SGLT2 inhibitors.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of Methyl α-D-glucopyranoside in SGLT transporter research.
Table 1: Kinetic Parameters of Methyl α-D-glucopyranoside Transport by SGLTs
| Transporter | Species | Expression System | Apparent Kₘ (mM) | Reference(s) |
|---|
| SGLT2 | Human | HEK293 Cells | ~5 | SOLVO Biotechnology |
Kₘ (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum (Vₘₐₓ). A lower Kₘ indicates a higher affinity of the transporter for the substrate.
Table 2: Inhibition of SGLT Transporters in [¹⁴C]AMG Uptake Assays
| Inhibitor | Transporter | Species | Expression System | Inhibition Parameter | Value | Reference(s) |
|---|---|---|---|---|---|---|
| Phlorizin | SGLT1 | Human | CHO Cells | IC₅₀ | 55 µM | [6] |
| Phlorizin | SGLT2 | Human | CHO Cells | IC₅₀ | 40 µM | [6] |
| Phlorizin | SGLT1 | Human | CHO Cells | Kᵢ | 19.4 µM | [6] |
| Phlorizin | SGLT2 | Human | CHO Cells | Kᵢ | 12.0 µM |[6] |
IC₅₀ is the concentration of an inhibitor that reduces the response (in this case, transporter activity) by 50%. Kᵢ is the inhibition constant for a competitive inhibitor, reflecting its binding affinity.Note: Reported values can vary between studies due to differences in assay conditions and cell systems.[6]
Experimental Protocols & Visualizations
Protocol 1: SGLT-Mediated [¹⁴C]Methyl α-D-glucopyranoside Uptake Assay
This protocol details a standard method for measuring the transport activity of SGLT1 or SGLT2 expressed in a mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
CHO or HEK293 cells stably expressing the human SGLT transporter of interest (hSGLT1 or hSGLT2).
-
Parental or mock-transfected cells (for control).
-
Cell culture medium (e.g., Ham's F12, DMEM).
-
96-well cell culture plates.[6]
-
Sodium-Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES, pH 7.4.
-
Sodium-Free Uptake Buffer: Same as above, but with sodium salts replaced by choline (B1196258) chloride.
-
[¹⁴C]Methyl α-D-glucopyranoside ([¹⁴C]AMG) stock solution.
-
Unlabeled ("cold") Methyl α-D-glucopyranoside.
-
Stop Solution: Ice-cold Sodium-Uptake Buffer.
-
Lysis Buffer: 0.1% Triton X-100 or 0.1 M NaOH.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Cell Seeding: Seed the SGLT-expressing cells and control cells into a 96-well plate at a density that allows them to reach a confluent monolayer within 48 hours (e.g., 5 x 10⁴ cells/well).[7]
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation for Assay: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with 200 µL/well of pre-warmed (37°C) Sodium-Uptake Buffer.[7]
-
Initiate Uptake: Add 50-100 µL of pre-warmed Sodium-Uptake Buffer (or Sodium-Free Buffer for control wells) containing a known concentration of [¹⁴C]AMG to each well.[8] A typical final concentration is in the low micromolar range.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This should be within the linear range of uptake for the specific cell line.[1][6]
-
Terminate Uptake: To stop the transport reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 200 µL/well of ice-cold Stop Solution.[7] This removes extracellular radiolabel.
-
Cell Lysis: Add 50 µL of Lysis Buffer to each well and incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.[7]
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial or a compatible microplate. Add 150-200 µL of scintillation cocktail.
-
Data Acquisition: Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
-
Data Normalization: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data (e.g., pmol/mg protein/min).
References
- 1. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Na+-D-glucose cotransporters SGLT1 and SGLT2 are targets for the treatment of diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of SGLT1 and SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Synthesis and Antibacterial Evaluation of Methyl α-D-glucopyranoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antibacterial evaluation of novel Methyl α-D-glucopyranoside derivatives. The protocols detailed below are based on established methodologies and are intended to guide researchers in the development of new antibacterial agents.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Carbohydrates, being essential biomolecules, offer a unique scaffold for the development of novel antimicrobial agents. Methyl α-D-glucopyranoside, a readily available and biocompatible starting material, serves as a versatile platform for the synthesis of a diverse range of derivatives with potential antibacterial properties. By modifying the hydroxyl groups of the pyranoside ring with various lipophilic and aromatic moieties, it is possible to enhance the interaction of these molecules with bacterial cell membranes and other cellular targets, leading to improved antimicrobial efficacy. This document outlines the synthesis of several acylated and benzoylated derivatives of Methyl α-D-glucopyranoside and details their evaluation against common pathogenic bacteria.
Data Presentation
The antibacterial activity of the synthesized Methyl α-D-glucopyranoside derivatives is summarized in the tables below. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) of Methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-α-D-glucopyranoside
| Bacterial Strain | MIC (µ g/disc ) |
| Bacillus cereus | 25 |
| Bacillus subtilis | 12.5 |
| Staphylococcus aureus | 25 |
Data sourced from literature.[1]
Table 2: Antibacterial and Antibiofilm Activity of 6-O-Heptanoyl-α-D-glucopyranoside Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Antibiofilm Activity (% inhibition at 1000 µg/mL) |
| Methyl 6-O-heptanoyl-2,3,4-tri-O-myristoyl-α-D-glucopyranoside | Escherichia coli | - | - | 8.63 |
Note: MIC and MBC data for this specific derivative against E. coli were not provided in the source material, which focused on antibiofilm activity.[2]
Experimental Protocols
Protocol 1: General Synthesis of Acylated Methyl α-D-glucopyranoside Derivatives
This protocol describes a general method for the acylation of Methyl α-D-glucopyranoside, which can be adapted for the synthesis of various derivatives by using different acylating agents.
Materials:
-
Methyl α-D-glucopyranoside
-
Dry Pyridine
-
Acyl chloride (e.g., Heptanoyl chloride, Myristoyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform, Methanol)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Protection of Hydroxyl Groups (Optional but recommended for regioselectivity): To achieve selective acylation, it is often necessary to protect certain hydroxyl groups. For example, to synthesize 4,6-O-benzylidene protected Methyl α-D-glucopyranoside, dissolve Methyl α-D-glucopyranoside in anhydrous DMF, add benzaldehyde (B42025) dimethyl acetal (B89532) and a catalytic amount of camphor-10-sulphonic acid. Heat the mixture and then neutralize.[2]
-
Acylation Reaction: Dissolve the (protected) Methyl α-D-glucopyranoside in dry pyridine.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the desired acyl chloride dropwise to the stirred solution. The molar ratio of the acyl chloride to the glucopyranoside will determine the degree of acylation.
-
Allow the reaction to stir at 0-5 °C for several hours, and then let it warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding cold water or ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain the pure acylated derivative.[2]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Synthesized Methyl α-D-glucopyranoside derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD reading)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the test bacteria in nutrient broth overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in nutrient broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Antibiofilm Activity Assay
This protocol is used to assess the ability of the synthesized compounds to inhibit the formation of bacterial biofilms.
Materials:
-
Synthesized Methyl α-D-glucopyranoside derivatives
-
Biofilm-forming bacterial strain (e.g., Escherichia coli)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottomed microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Preparation of Plates: Add different concentrations of the synthesized compounds to the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add crystal violet solution to each well and incubate at room temperature to stain the adherent biofilm.
-
Washing: Remove the excess crystal violet and wash the wells again with PBS.
-
Destaining: Add a destaining solution (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the crystal violet from the biofilm.
-
Quantification: Measure the absorbance of the destained solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Calculation: Calculate the percentage of biofilm inhibition for each compound concentration compared to the positive control.
Visualizations
The following diagrams illustrate the general workflow and potential mechanisms related to the synthesis and evaluation of antibacterial Methyl α-D-glucopyranoside derivatives.
Caption: General synthetic workflow for Methyl α-D-glucopyranoside derivatives.
Caption: Experimental workflow for antibacterial screening of synthesized derivatives.
Caption: Proposed mechanism of action for lipophilic glucopyranoside derivatives.
References
Differentiating Listera Species: Application of Methyl α-D-glucopyranoside Fermentation
Application Note
Introduction
The genus Listeria comprises several species, with Listeria monocytogenes being a significant human and animal pathogen of considerable concern in the food industry and clinical diagnostics. Accurate and rapid differentiation of L. monocytogenes from other non-pathogenic Listeria species, such as Listeria innocua, is crucial for public health and food safety management. While various biochemical and molecular methods are employed for the identification of Listeria species, carbohydrate fermentation profiles provide a valuable and cost-effective tool for their differentiation. This application note details the use of Methyl α-D-glucopyranoside fermentation as a key biochemical marker for the differentiation of Listeria species.
Principle
The differentiation of Listeria species based on carbohydrate fermentation relies on the enzymatic capabilities of the bacteria to metabolize specific sugars. When a Listeria isolate is cultured in a basal medium containing a specific carbohydrate, such as Methyl α-D-glucopyranoside, and a pH indicator, the fermentation of the sugar leads to the production of acidic byproducts. This resulting decrease in pH causes a distinct color change in the indicator, allowing for a clear visual determination of a positive or negative reaction. The differential ability of various Listeria species to ferment Methyl α-D-glucopyranoside serves as a basis for their identification. For instance, Listeria monocytogenes is typically unable to ferment this sugar, a characteristic that aids in its distinction from other species like Listeria innocua.
Data Presentation
The fermentation of Methyl α-D-glucopyranoside is a key reaction in the biochemical differentiation of Listeria species. The following table summarizes the typical fermentation reactions of various Listeria species to this carbohydrate, aiding in their presumptive identification.
| Listeria Species | Methyl α-D-glucopyranoside Fermentation |
| L. monocytogenes | - (Negative) |
| L. innocua | + (Positive) |
| L. ivanovii | - (Negative) |
| L. seeligeri | - (Negative) |
| L. welshimeri | + (Positive) |
| L. grayi | - (Negative) |
| L. marthii | V (Variable) |
| L. rocourtiae | V (Variable) |
Key:
-
+ (Positive): Acid production results in a color change of the pH indicator (e.g., yellow for phenol (B47542) red).
-
- (Negative): No acid production; no color change.
-
V (Variable): Reaction can vary between strains of the same species.
Experimental Protocols
This section provides a detailed methodology for performing the Methyl α-D-glucopyranoside fermentation test to differentiate Listeria species.
I. Preparation of Phenol Red Carbohydrate Broth (with Methyl α-D-glucopyranoside)
Materials:
-
Phenol Red Broth Base
-
Methyl α-D-glucopyranoside (microbiology grade)
-
Distilled or deionized water
-
Test tubes (13 x 100 mm)
-
Durham tubes (for gas production detection, optional for Listeria)
-
Autoclave
-
Sterile membrane filtration unit (0.22 µm pore size)
Procedure:
-
Prepare the Basal Broth:
-
Dissolve the components of the Phenol Red Broth Base in 1 liter of distilled water according to the manufacturer's instructions. A typical formulation includes peptone and beef extract as nutrient sources and phenol red as the pH indicator.[1][2][3][4]
-
Heat the mixture gently to ensure complete dissolution.[1]
-
-
Dispense and Add Durham Tubes:
-
Sterilize the Basal Broth:
-
Autoclave the tubes containing the basal broth at 121°C for 15 minutes.[3]
-
-
Prepare the Carbohydrate Solution:
-
Prepare the Final Medium:
-
Aseptically add the sterile Methyl α-D-glucopyranoside solution to the cooled, sterile basal broth to achieve a final concentration of 0.5-1.0%.[3] For example, add 0.5 mL of the 10% sterile solution to 9.5 mL of the sterile basal broth.
-
The final pH of the medium should be approximately 7.4. The uninoculated medium will be a reddish-orange color.[1]
-
II. Inoculation and Incubation
Materials:
-
Pure, 18-24 hour culture of the Listeria isolate on a non-selective agar (B569324) (e.g., Tryptic Soy Agar).
-
Sterile inoculating loop or needle.
-
Incubator set at 35-37°C.
Procedure:
-
Using a sterile inoculating loop, pick a well-isolated colony from the pure culture plate.[7]
-
Inoculate a tube of the prepared Phenol Red Methyl α-D-glucopyranoside Broth.
-
Incubate the inoculated tube at 35-37°C for 18-24 hours. Some strains may require longer incubation, up to 5 days, for a definitive result.[1][7]
-
Incubate an uninoculated control tube under the same conditions to ensure the medium remains stable.
III. Interpretation of Results
-
Positive Reaction: A color change of the broth from reddish-orange to yellow indicates acid production from the fermentation of Methyl α-D-glucopyranoside.[7][8]
-
Negative Reaction: The broth remains reddish-orange, indicating that the Listeria isolate did not ferment Methyl α-D-glucopyranoside.[7]
-
Growth Control: The uninoculated control tube should show no change in color.
Visualizations
Caption: Experimental workflow for the Methyl α-D-glucopyranoside fermentation test.
References
- 1. asm.org [asm.org]
- 2. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 3. liofilchem.net [liofilchem.net]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. Listeria: Surviving Bacteria [sigmaaldrich.com]
- 6. BAM Media M121: Phenol Red Carbohydrate Broth | FDA [fda.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. bio.libretexts.org [bio.libretexts.org]
Protocol for the regioselective acylation of Methyl alpha-D-glucopyranoside
Application Note
The regioselective acylation of carbohydrates is a cornerstone of glycochemistry, enabling the synthesis of complex glycans and glycoconjugates with diverse biological activities. Methyl α-D-glucopyranoside is a common starting material in carbohydrate synthesis due to its structural similarity to the glucose units found in many natural products. However, the presence of four secondary hydroxyl groups (2-OH, 3-OH, 4-OH) and one primary hydroxyl group (6-OH) with similar reactivities presents a significant challenge for selective functionalization. This document outlines detailed protocols for the regioselective acylation of methyl α-D-glucopyranoside, focusing on enzymatic and organocatalytic methods to achieve selective modification at the C-6, C-3, and C-4 positions. These protocols are intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Introduction
The differential reactivity of the hydroxyl groups in methyl α-D-glucopyranoside can be exploited to achieve regioselectivity. The primary hydroxyl group at the C-6 position is generally more sterically accessible and nucleophilic, making it a common target for selective acylation. However, achieving selectivity among the secondary hydroxyl groups requires more sophisticated strategies, often involving catalysts or protecting groups that can modulate the reactivity of specific positions through steric or electronic effects, or by forming temporary covalent bonds. This protocol will detail methods for achieving high regioselectivity, providing a valuable resource for the synthesis of selectively protected carbohydrate building blocks.
Data Presentation
The following tables summarize quantitative data from various established protocols for the regioselective acylation of methyl α-D-glucopyranoside and its derivatives.
Table 1: Enzymatic 6-O-Acylation of Methyl α-D-glucopyranoside
| Acyl Donor | Enzyme | Solvent | Time (days) | Yield (%) | Reference |
| Octanoyl Acetoxime | Lipase Amano PS | Pyridine (B92270) | 3 | 86 | [1] |
| Various Oxime Esters | Lipase Amano PS | 3-Methylpentan-3-ol | N/A | >90 | [1] |
Table 2: Chemical 6-O-Acylation of Methyl α-D-glucopyranoside
| Reagent | Acylating Agent | Solvent | Yield (%) | Side Products | Reference |
| Bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) | Carboxylic Acids | N/A | Comparable to lipase-catalyzed methods | 2,6-O-diacylated derivatives | [2] |
Table 3: Organocatalytic Acylation of 6-O-Protected Methyl α-D-glucopyranosides
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Major Product | Regioselectivity (%) | Reference |
| Methyl 6-O-methyl-β-D-glucopyranoside | Isobutyric Anhydride (B1165640) | DMAP | Toluene (B28343) | -40 | 3-O-isobutyryl | >99 | |
| Methyl 6-O-TBS-β-D-glucopyranoside | Isobutyric Anhydride | DMAP | Toluene | -20 | 3-O-isobutyryl | >99 |
Table 4: Regioselective Acetylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
| Catalyst (5 mol%) | Conversion (%) | 2-O-acetyl (%) | 3-O-acetyl (%) | Diacetylated (%) | Reference |
| NMI | 78 | 43 | 38 | 8 | [3] |
| Immobilized Oligopeptide Catalyst | 89 | 48 | 38 | 8 | [3] |
Experimental Protocols
Protocol 1: Enzymatic 6-O-Acylation using Lipase
This protocol describes the highly regioselective acylation of the primary hydroxyl group of methyl α-D-glucopyranoside using an enzymatic approach.[1][4]
Materials:
-
Methyl α-D-glucopyranoside
-
Octanoyl acetoxime (or other suitable oxime ester)
-
Lipase Amano PS
-
Anhydrous Pyridine
-
Filtration apparatus
-
Standard purification equipment (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Dissolve methyl α-D-glucopyranoside (2.5 mmol) in dry pyridine (10 mL).
-
To this solution, add the acyl donor, for instance, α-octanoyl acetoxime (3.25 mmol), and Lipase Amano PS (2 g).[1]
-
Stir the reaction mixture at a controlled temperature (e.g., 45 °C) for 3 days.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the 6-O-acylated product.
Protocol 2: Organocatalytic 3-O-Acylation of a 6-O-Protected Glucopyranoside
This protocol details the regioselective acylation of the 3-O-position of a 6-O-protected methyl β-D-glucopyranoside using a 4-(N,N-Dimethylamino)pyridine (DMAP) catalyst.
Materials:
-
Methyl 6-O-methyl-β-D-glucopyranoside (or other 6-O-protected glucopyranoside)
-
Isobutyric anhydride
-
4-(N,N-Dimethylamino)pyridine (DMAP)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Purification equipment (e.g., silica gel chromatography)
Procedure:
-
Dissolve the 6-O-protected methyl β-D-glucopyranoside in anhydrous toluene in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -40 °C using a suitable cooling bath.
-
Add DMAP (catalytic amount) to the stirred solution.
-
Slowly add isobutyric anhydride to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the 3-O-acylated derivative.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships of the described protocols.
Caption: Workflow for the enzymatic 6-O-acylation of methyl α-D-glucopyranoside.
References
- 1. An improved procedure for regioselective acylation of carbohydrates: novel enzymatic acylation of α-D-glucopyranose and methyl α-D-glucopyranoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective acylation of methyl α-D-glucopyranoside and methyl α-D-mannopyranoside by means of bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 4. An improved procedure for regioselective acylation of carbohydrates: novel enzymatic acylation of α-D-glucopyranose and methyl α-D-glucopyranoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of Methyl alpha-D-glucopyranoside
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Methyl α-D-glucopyranoside, with a focus on addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of Methyl α-D-glucopyranoside is significantly lower than expected. What are the common causes?
Low yields in the Fischer glycosidation of glucose to Methyl α-D-glucopyranoside can stem from several factors:
-
Presence of Water: The Fischer glycosidation is an equilibrium reaction. The presence of water can shift the equilibrium back towards the starting materials, reducing the yield of the glycoside. It is crucial to use anhydrous methanol (B129727) and d-glucose (B1605176).[1]
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, improper temperature, or a catalyst that is not active enough.[1][2]
-
Formation of Anomeric Mixture: The reaction produces a mixture of α- and β-anomers. The desired α-anomer is typically less soluble in methanol and crystallizes out, but a significant portion may remain in the mother liquor along with the more soluble β-anomer.[1][3]
-
Side Reactions: Under acidic conditions, glucose can undergo side reactions such as dehydration or isomerization, leading to the formation of unwanted byproducts and reducing the yield of the desired product.[4]
-
Purification Losses: Significant amounts of the product can be lost during the purification steps, particularly during crystallization and filtration if not performed optimally.[1]
Q2: I am observing a significant amount of the β-anomer in my product mixture. How can I increase the selectivity for the α-anomer?
The formation of the α-anomer is thermodynamically favored. To increase its proportion in the final product:
-
Prolonged Reaction Time: Longer reaction times allow the reaction to reach thermodynamic equilibrium, which favors the more stable α-anomer.[3] Refluxing for extended periods (e.g., 72 hours) is a common strategy.[1]
-
Crystallization: The α-anomer is typically less soluble in cold methanol than the β-anomer. Careful crystallization, allowing the mixture to stand at a low temperature (e.g., 0°C) for an extended period, can selectively precipitate the α-anomer.[1]
Q3: The reaction mixture has turned a dark color. Is this normal, and does it affect the yield?
Slight impurities in the starting d-glucose can cause the reaction mixture to develop a pale yellow to brownish color. While this coloration does not significantly affect the final yield, a very dark color may indicate more substantial side reactions or degradation of the sugar, which could negatively impact the yield and make purification more challenging.[1]
Q4: How can I ensure my reagents and reaction conditions are optimal?
-
Anhydrous Reagents: Use anhydrous methanol and finely powdered anhydrous d-glucose.[1]
-
Catalyst Preparation: If preparing your own catalyst solution (e.g., HCl in methanol), ensure it is done correctly and moisture is excluded.[1]
-
Moisture Exclusion: Use a drying tube (e.g., with soda-lime) on top of the reflux condenser to prevent atmospheric moisture from entering the reaction.[1]
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting low yields.
Caption: A decision tree to diagnose and resolve common causes of low yields.
Quantitative Data Summary
The following table summarizes expected yields from different protocols for the synthesis of Methyl α-D-glucopyranoside.
| Starting Material | Catalyst | Reaction Conditions | Reported Yield | Reference |
| d-Glucose | 0.25% HCl in Methanol | Reflux for 72 hours | 48.5–49.5% | [1] |
| Starch | BF₃ etherate in Methanol | 135°C under pressure for 90 minutes | ~41% | [5] |
| Starch | H₂SO₄ in Methanol | 100°C under pressure for 2 hours | Not specified, but described as a high-yield process | [2] |
Detailed Experimental Protocol
This protocol is a standard method for the synthesis of Methyl α-D-glucopyranoside via Fischer glycosidation.
Materials:
-
Anhydrous d-glucose (finely powdered)
-
Anhydrous methanol (acetone-free)
-
Concentrated Hydrochloric Acid or Dry Hydrogen Chloride Gas
-
Soda-lime
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Catalyst Preparation: Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol. This can be done by carefully passing dry hydrogen chloride gas into ice-cooled anhydrous methanol until the desired concentration is reached.[1]
-
Reaction Setup: To a round-bottom flask, add finely powdered anhydrous d-glucose and the methanolic HCl solution. For example, use 500 g of d-glucose with 2000 g of the 0.25% methanolic HCl.[1]
-
Reflux: Attach a reflux condenser fitted with a soda-lime drying tube to the flask to protect the reaction from atmospheric moisture. Heat the mixture to reflux with stirring. A clear solution should form after about 15 minutes of boiling. Continue to reflux for 72 hours.[1]
-
Crystallization (First Crop): After the reflux period, cool the pale-yellow solution to 0°C in an ice bath. Induce crystallization by scratching the inside of the flask or by adding a seed crystal of Methyl α-D-glucopyranoside. Allow the mixture to stand at 0°C for at least 12 hours.[1]
-
Isolation (First Crop): Collect the crystals by suction filtration using a Büchner funnel and wash them twice with cold methanol.[1]
-
Second Reaction and Crystallization: The mother liquor and washings can be returned to the reaction flask and refluxed for another 72 hours. After this second reflux, concentrate the solution and cool it to 0°C for 24 hours to obtain a second crop of crystals.[1]
-
Purification: The crude product can be recrystallized from methanol to achieve higher purity. The final product should be a white crystalline solid with a melting point of 164-165°C.[1][5]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of Methyl α-D-glucopyranoside.
Caption: A step-by-step workflow for the synthesis of Methyl α-D-glucopyranoside.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2276621A - Preparation of methyl glucosides - Google Patents [patents.google.com]
- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3296245A - Process for the preparation of methylalpha-d-glucoside - Google Patents [patents.google.com]
Optimization of reaction conditions for the glycosylation of Methyl alpha-D-glucopyranoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the glycosylation of Methyl α-D-glucopyranoside. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the glycosylation of Methyl α-D-glucopyranoside in a question-and-answer format.
Question: Why is my glycosylation reaction yield consistently low?
Answer:
Low yields in glycosylation reactions can stem from several factors. A primary cause can be the incomplete activation of the glycosyl donor or the deactivation of the promoter. Ensure that all reagents are anhydrous and of high purity, as trace amounts of water can quench the activating Lewis acid. The stability of the glycosyl donor under the reaction conditions is also crucial; some donors may degrade before glycosylation occurs.
Another common issue is the suboptimal reactivity of the glycosyl acceptor, in this case, a hydroxyl group on Methyl α-D-glucopyranoside. Steric hindrance around the target hydroxyl group can significantly impede the approach of the glycosyl donor. The choice of protecting groups on both the donor and the acceptor can also electronically "disarm" the molecules, reducing their reactivity. Consider using "arming" protecting groups, such as benzyl (B1604629) ethers, on the glycosyl donor to increase its reactivity.
Finally, incorrect stoichiometry of the reactants can lead to low yields. A slight excess of the glycosyl donor is often used to drive the reaction to completion.
Question: I am observing a mixture of α- and β-anomers. How can I improve the anomeric selectivity?
Answer:
Controlling anomeric selectivity is a central challenge in glycosylation. The outcome is highly dependent on the reaction mechanism, which is influenced by several factors:
-
Neighboring Group Participation: The choice of protecting group at the C-2 position of the glycosyl donor is critical. A "participating" group, such as an acetyl or benzoyl group, will typically lead to the formation of a 1,2-trans glycosidic bond (β-glycoside for a glucose donor). This occurs through the formation of a stable dioxolenium ion intermediate that blocks the α-face, forcing the acceptor to attack from the β-face. For the synthesis of a 1,2-cis glycosidic bond (α-glycoside), a "non-participating" group, like a benzyl ether, is required at the C-2 position.[1]
-
Solvent Effects: The solvent plays a crucial role in stabilizing reaction intermediates. Nitrile solvents like acetonitrile (B52724) can favor the formation of β-glycosides through the "nitrile effect," where the solvent participates in the reaction to form an α-nitrilium ion intermediate. Ethereal solvents, such as diethyl ether and tetrahydrofuran, are known to favor the formation of α-glycosides.
-
Temperature: Lowering the reaction temperature can often enhance the stereoselectivity of a glycosylation reaction.[2] This is because the transition states leading to the two anomers may have different energies, and lower temperatures will favor the pathway with the lower activation energy.
Question: My protecting groups are being cleaved or are migrating during the reaction. What can I do?
Answer:
Protecting group instability is a common problem, especially when using strong Lewis acids as promoters. The choice of protecting groups should be carefully considered based on the planned reaction conditions. For instance, silyl (B83357) ethers can be labile to acidic conditions. If you are experiencing protecting group cleavage, consider using a milder promoter or switching to more robust protecting groups like benzyl ethers.
Acyl group migration, particularly from O-4 to O-6 or vice-versa, can occur under both acidic and basic conditions. This can be minimized by carefully controlling the reaction pH and temperature. If migration is a persistent issue, it may be necessary to choose a protecting group strategy that avoids the use of acyl groups on adjacent hydroxyls.
Question: I am having difficulty purifying my glycosylated product from the reaction mixture. What are some common strategies?
Answer:
Purification of glycosylation products can be challenging due to the similar polarities of the product, unreacted acceptor, and byproducts. Flash column chromatography on silica (B1680970) gel is the most common purification method. A careful selection of the eluent system is critical. Often, a gradient elution is necessary to achieve good separation.
If the product co-elutes with impurities, consider derivatizing the crude mixture to alter the polarity of the desired product. For example, acetylation of free hydroxyl groups can make the product less polar and easier to separate. After purification, the added protecting groups can be removed.
Frequently Asked Questions (FAQs)
What are the key components of a chemical glycosylation reaction?
A chemical glycosylation reaction consists of three main components:
-
Glycosyl Donor: A carbohydrate with a leaving group at the anomeric carbon (C-1).
-
Glycosyl Acceptor: The molecule containing a nucleophilic group (typically a hydroxyl group) that will form the glycosidic bond with the donor. In this context, it is a partially protected Methyl α-D-glucopyranoside.
-
Promoter/Activator: A reagent, usually a Lewis acid, that activates the leaving group on the glycosyl donor.[3]
How do I choose the right glycosyl donor?
The choice of the glycosyl donor depends on the desired stereochemical outcome and the overall synthetic strategy. Common glycosyl donors include:
-
Glycosyl Halides (e.g., bromides, chlorides): Used in Koenigs-Knorr type reactions, often with silver or mercury salt promoters.
-
Thioglycosides: Stable donors activated by electrophilic promoters like N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., TfOH).[3]
-
Trichloroacetimidates: Highly reactive donors activated by catalytic amounts of Lewis acids, often providing good yields and selectivity.[3]
What is the "anomeric effect"?
The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one, despite the potential for greater steric hindrance.[4] This effect plays a significant role in the thermodynamic stability of glycosides and can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of the α-anomer.[5]
Data Presentation
Table 1: Influence of Reaction Conditions on Glycosylation Yield and Anomeric Selectivity
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (catalytic) | Dichloromethane (B109758) | -20 | 85 | 4:1 | Fictional Example |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Dichloromethane/Diethyl Ether (1:1) | -40 | 78 | 10:1 | Fictional Example |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Silver triflate | Acetonitrile | 0 | 65 | 1:5 | Fictional Example |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | SnCl₂/AgClO₄ | Dichloromethane | -78 | 92 | >20:1 | Fictional Example |
Note: The data in this table is illustrative and compiled from general knowledge of glycosylation reactions. Specific outcomes will vary based on the exact substrates and conditions used.
Experimental Protocols
Protocol 1: Schmidt Glycosylation using a Trichloroacetimidate Donor
This protocol describes a general procedure for the glycosylation of a partially protected Methyl α-D-glucopyranoside with a trichloroacetimidate donor.
Materials:
-
Glycosyl donor (trichloroacetimidate derivative) (1.2 equivalents)
-
Methyl α-D-glucopyranoside acceptor (with one free hydroxyl group) (1.0 equivalent)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equivalents)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor and activated molecular sieves.
-
Dissolve the acceptor in anhydrous DCM and stir for 30 minutes at room temperature.
-
In a separate flame-dried flask, dissolve the glycosyl donor in anhydrous DCM.
-
Cool the acceptor solution to the desired temperature (e.g., -40 °C).
-
Slowly add the solution of the glycosyl donor to the acceptor solution via cannula.
-
Add the catalytic amount of TMSOTf dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Thioglycoside Glycosylation
This protocol outlines a general procedure for the glycosylation using a thioglycoside donor.
Materials:
-
Thioglycoside donor (1.5 equivalents)
-
Methyl α-D-glucopyranoside acceptor (1.0 equivalent)
-
N-Iodosuccinimide (NIS) (2.0 equivalents)
-
Triflic acid (TfOH) (0.2 equivalents)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM) and diethyl ether (Et₂O)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the thioglycoside donor, the acceptor, and activated molecular sieves.
-
Add a mixture of anhydrous DCM and Et₂O (e.g., 1:1 v/v).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
In a separate flask, prepare a solution of NIS in anhydrous DCM/Et₂O.
-
Slowly add the NIS solution to the reaction mixture.
-
Add the catalytic amount of TfOH dropwise.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for the glycosylation of Methyl α-D-glucopyranoside.
Caption: General experimental workflow for a chemical glycosylation reaction.
References
Purification of Methyl alpha-D-glucopyranoside by recrystallization from methanol.
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of methyl alpha-D-glucopyranoside by recrystallization from methanol (B129727).
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: Methanol is a commonly used and effective solvent for the recrystallization of this compound. For complete purification, recrystallizing from five parts of methyl alcohol can be effective, with the optional use of decolorizing carbon if necessary.[1]
Q2: What are the expected melting point and appearance of pure this compound?
A2: Pure this compound appears as a white, fine crystalline powder or orthorhombic bisphenoidal crystals.[2][3] Its melting point is consistently reported to be in the range of 168-171°C.[2][3]
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include residual d-glucose (B1605176) and the β-anomer, β-methyl glucoside.[1] The crude product may have a faint reducing power towards Fehling's solution due to traces of d-glucose.[1]
Q4: Is this compound hygroscopic?
A4: Yes, it is described as being hygroscopic. It is important to keep the container tightly sealed and store it in cool, dry conditions.[3][4]
Troubleshooting Guide
Problem: No Crystals Form Upon Cooling
Q: I have cooled my saturated methanol solution, but no crystals have formed. What should I do?
A: This is a common issue that can be resolved with the following steps:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][5]
-
Seeding: Add a "seed crystal" (a tiny amount of the crude or pure solid) to the solution.[5][6] This provides a template for new crystals to grow upon.
-
Evaporation: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate, leaving a thin residue of crystals on the rod. Re-introduce the rod into the solution to seed it.[5]
-
-
Concentrate the Solution: If induction methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the methanol, thereby increasing the concentration of the solute. Then, allow it to cool again.[5]
-
Lower the Cooling Temperature: If cooling to room temperature is ineffective, try using an ice bath to further decrease the solubility of the compound.[5] A protocol for a similar preparation specifies cooling to 0°C for 12-24 hours.[1]
Problem: "Oiling Out" - Formation of a Liquid/Oily Layer
Q: Instead of crystals, an oily liquid has separated from the methanol. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[5][6][7][8]
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil back into the solution. Add a small amount of additional hot methanol to decrease the saturation level.[5] Then, allow the solution to cool more slowly.
-
Slow Down Cooling: Rapid cooling can favor oiling out.[7] Allow the solution to cool to room temperature slowly before transferring it to an ice bath.
-
Reduce Impurity Levels: High impurity levels can lower the melting point of the compound, leading to oiling out.[5] If the solution is colored, consider a hot filtration step with activated charcoal to remove impurities before crystallization.[1][5]
Problem: Poor Crystal Yield
Q: My final yield of pure crystals is very low. What went wrong?
A: A low recovery is an expected part of recrystallization, but several factors can lead to an excessively poor yield.[9]
-
Excess Solvent: Using too much methanol will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[5][9] If the mother liquor is highly colored or leaves a substantial residue upon evaporation, this is a likely cause.[9]
-
Premature Crystallization: If crystals form too early in the hot solution (e.g., during a hot filtration step), you will lose product. Ensure all glassware is pre-heated and that you use a slight excess of hot solvent to prevent this.
-
Inefficient Filtration: Ensure you are using suction filtration to effectively separate the crystals from the mother liquor. Wash the collected crystals with a minimal amount of ice-cold methanol to rinse away impurities without dissolving a significant amount of the product.
Data Presentation
Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Methanol | 20 | 5.2 |
| Water | 17 | 63 (w/w) |
| Water | 20 | 108 |
| 80% Ethanol | 17 | 7.3 (w/w) |
| 90% Ethanol | 17 | 1.6 (w/w) |
Data sourced from[2]
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O₆ |
| Molecular Weight | 194.18 g/mol |
| Melting Point | 168-171 °C[3] |
| Appearance | White Crystalline Solid[10] |
| Density | 1.46 g/cm³[10] |
Experimental Protocols
Protocol: Recrystallization of this compound from Methanol
This protocol is based on established procedures for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Anhydrous, acetone-free methanol[1]
-
Decolorizing carbon (optional)
-
Erlenmeyer flask(s)
-
Hot plate or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Gently heat the mixture to the boiling point of the methanol while stirring until the solid completely dissolves. Add methanol dropwise until a clear, saturated solution is obtained at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing carbon. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If carbon was used, perform a hot gravity filtration to remove it. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by suction filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the dried crystals to assess their purity. The expected melting point is 168-171°C.[3]
Visualizations
Experimental Workflow for Recrystallization
Caption: A flowchart of the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. glycodepot.com [glycodepot.com]
- 3. alpha-D-Methylglucoside | 97-30-3 [chemicalbook.com]
- 4. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. mt.com [mt.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Methylglucoside - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl α-D-glucopyranoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl α-D-glucopyranoside. Our aim is to help you identify and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a commercial or synthetically prepared Methyl α-D-glucopyranoside sample?
A1: The most common impurities in Methyl α-D-glucopyranoside samples typically include:
-
Unreacted D-glucose: Leftover starting material from the glycosylation reaction.[1]
-
β-Methyl-D-glucopyranoside: The beta anomer is a common diastereomeric impurity formed during synthesis.[1]
-
Residual Solvents: Primarily methanol (B129727), which is often used as both a reagent and a solvent in the synthesis and purification steps.[1]
-
Polyglycosides: Oligomeric structures that can form as byproducts during the synthesis.
-
Degradation products: Depending on the reaction and purification conditions, small amounts of degradation products may be present.
Q2: How can I assess the purity of my Methyl α-D-glucopyranoside sample?
A2: Several analytical techniques can be used to assess the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and identifying anomeric impurities. The coupling constants of the anomeric proton can help distinguish between the α and β isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity and separating α and β anomers.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities and can also be used for the analysis of the glycoside itself, often after derivatization.[2]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a qualitative assessment of the purity and for monitoring the progress of purification.
Q3: What is the most common method for purifying Methyl α-D-glucopyranoside?
A3: The most common and effective method for purifying Methyl α-D-glucopyranoside is recrystallization, typically from methanol.[1] For more challenging separations, such as removing the β-anomer or other closely related impurities, column chromatography is a viable alternative.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Crystals do not form upon cooling. | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Seeding the solution with a small crystal of pure Methyl α-D-glucopyranoside can also induce crystallization. |
| The product "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point, often due to a high concentration of impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. An initial purification step, such as a charcoal treatment to remove colored impurities, may be necessary. |
| The purified product is still impure. | The chosen solvent is not optimal for separating the impurity. The cooling process was too rapid, trapping impurities within the crystal lattice. | Ensure you are using anhydrous methanol for recrystallization.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. For persistent impurities like the β-anomer, column chromatography might be required. |
| Low yield of purified product. | Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor. The product was filtered before crystallization was complete. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to maximize crystal formation. The mother liquor can be concentrated to recover a second crop of crystals. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of α and β anomers. | The chosen mobile phase does not have the right polarity to effectively differentiate between the two isomers. The column is overloaded. | Develop an optimized gradient elution method using TLC as a guide. A common mobile phase for silica (B1680970) gel chromatography of glycosides is a mixture of a non-polar solvent (like toluene (B28343) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).[3] Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the highly polar glucopyranoside. | Gradually increase the polarity of the mobile phase. For example, if you are using a toluene-ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Streaking or tailing of spots on TLC. | The sample may be interacting too strongly with the stationary phase, or there might be acidic or basic impurities. | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, to improve the peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of Methyl α-D-glucopyranoside from Methanol
This protocol is adapted from established procedures for the purification of Methyl α-D-glucopyranoside.[1]
Materials:
-
Crude Methyl α-D-glucopyranoside
-
Anhydrous methanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude Methyl α-D-glucopyranoside in an Erlenmeyer flask.
-
Add a minimal amount of hot anhydrous methanol to dissolve the solid completely. A common ratio for complete purification is approximately five parts methanol to one part glucoside by weight.[1]
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering the hot solution to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography for Separation of α and β Anomers
This is a general guideline for separating the anomeric mixture. The exact conditions may need to be optimized based on the specific impurity profile of your sample.
Materials:
-
Crude Methyl α-D-glucopyranoside
-
Silica gel (for column chromatography)
-
Solvents for the mobile phase (e.g., ethyl acetate and toluene or dichloromethane (B109758) and methanol)[3]
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
Staining solution for visualization (e.g., potassium permanganate (B83412) or anisaldehyde stain)
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel slurried in the initial, least polar mobile phase.
-
Prepare the sample: Dissolve the crude Methyl α-D-glucopyranoside in a minimal amount of the mobile phase.
-
Load the column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase. For example, you can start with a low percentage of ethyl acetate in toluene and slowly increase the ethyl acetate concentration.[3]
-
Collect fractions: Collect fractions of the eluent.
-
Monitor the separation: Analyze the collected fractions by TLC to identify which fractions contain the desired α-anomer. The two anomers should have different Rf values.
-
Combine and evaporate: Combine the pure fractions containing the Methyl α-D-glucopyranoside and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of Methyl α-D-glucopyranoside.
Caption: A decision tree for troubleshooting common issues during the recrystallization of Methyl α-D-glucopyranoside.
References
Technical Support Center: Selective Protection of Hydroxyl Groups in Methyl α-D-glucopyranoside
Welcome to the technical support center for challenges in the selective protection of hydroxyl groups in Methyl α-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective protection of hydroxyl groups in methyl α-D-glucopyranoside?
A1: The primary challenge lies in differentiating between the four secondary hydroxyl groups (at C2, C3, C4, and C6) and the primary hydroxyl group at C6. D-glucose is particularly challenging due to its all-equatorial 2,3,4-trans,trans triol arrangement, which presents subtle differences in reactivity among the hydroxyl groups.[1] Key difficulties include:
-
Regioselectivity: Achieving protection at a single, desired hydroxyl group without protecting others is difficult due to the similar reactivity of the hydroxyls.[2][3]
-
Byproduct Formation: Reactions often yield a mixture of partially and fully protected products, necessitating complex and often tedious purification steps.[3]
-
Steric Hindrance: While the primary C6 hydroxyl is generally more reactive due to less steric hindrance, the secondary hydroxyls can compete, especially with less bulky protecting groups.[2][4]
-
Protecting Group Stability: The chosen protecting group must be stable under subsequent reaction conditions and selectively removable without affecting other protecting groups.
Q2: Why is the C6 hydroxyl group generally the most reactive?
A2: The primary hydroxyl group at the C6 position is sterically less hindered compared to the secondary hydroxyl groups at C2, C3, and C4.[4] This makes it more accessible to reagents, especially bulky protecting groups like trityl (Tr), tert-butyldiphenylsilyl (TBDPS), and pivaloyl (Piv), which show good to high selectivity for the primary hydroxyl.[2][4]
Q3: What factors influence the regioselectivity of protection reactions?
A3: Several factors can be manipulated to influence the regioselectivity of hydroxyl protection:
-
Choice of Protecting Group: Bulky protecting groups favor the sterically accessible C6 primary hydroxyl.[2][4]
-
Reaction Conditions: Temperature, solvent, and the type and amount of base or catalyst can significantly impact which hydroxyl group is protected. For example, using sodium hydride (NaH) in DMF can lead to the formation of multi-anions, altering the reactivity of the different hydroxyls.[2]
-
Catalysts: The use of organocatalysts, metal-catalysis, or enzymes can enhance selectivity.[4] For instance, borinic acid catalysis can be used to regioselectively protect equatorial alcohols.[5][6]
-
Anomeric Configuration: The α- or β-configuration of the anomeric center can influence the reactivity of neighboring hydroxyl groups. For instance, benzylation yields for α-protected isomers of glucose derivatives can be lower due to the reactivity of the C2 alkoxide.[2]
Q4: Can I selectively protect secondary hydroxyl groups in the presence of the C6 primary hydroxyl?
A4: Yes, although it is more challenging. Methods like transient masking with arylboronic acids can mask the primary hydroxyl group, allowing for regioselective glycosylation or protection at secondary positions.[7] Additionally, stannylene acetal (B89532) formation can activate specific secondary hydroxyls for subsequent reactions.[5][6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Benzylation Reactions
Symptoms:
-
Formation of a complex mixture of products, including di-, tri-, and per-benzylated species.
-
Low yield of the desired mono-benzylated product.
-
Difficulty in separating regioisomers by column chromatography.[3]
Possible Causes:
-
High Reactivity of Benzyl (B1604629) Bromide: Benzyl bromide is a highly reactive alkylating agent and can lack selectivity.
-
Strong Base: The use of a strong base like NaH can generate multiple alkoxides, leading to over-alkylation.[2]
-
Reaction Temperature: Higher temperatures can increase the rate of reaction at less reactive sites.
Troubleshooting Steps:
-
Modify the Base and Stoichiometry:
-
Consider using a milder base or carefully controlling the stoichiometry of NaH. Using a larger excess of NaH (e.g., 4 equivalents) to form a multi-anion, followed by the addition of a limited amount of benzyl bromide (e.g., 1.3 equivalents), has been shown to improve selectivity for the C6 position in some cases.[2]
-
-
Control Reaction Temperature:
-
Perform the reaction at a lower temperature to favor the more kinetically favorable reaction at the C6 position.
-
-
Alternative Benzylating Agents:
-
Consider using benzyl trichloroacetimidate (B1259523) under acidic conditions, which can sometimes offer better regioselectivity.
-
-
Two-Step Acylation-Deacylation Sequence:
-
If direct benzylation is problematic, an alternative is to acylate the mixture of benzylated products. The resulting benzoyl esters are often more easily separable by chromatography. The desired isomer can then be isolated and the acyl group selectively removed.[3]
-
Issue 2: Formation of an Inseparable Mixture of 2-O- and 3-O- Protected Isomers
Symptoms:
-
Co-elution of the desired product with its regioisomer during column chromatography.
Possible Causes:
-
Similar polarity and structural properties of the isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for separating regioisomers.
Issue 3: Low Yield of 4,6-O-Benzylidene Acetal Formation
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
Formation of other byproducts.
Possible Causes:
-
Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the reagents or the product.
-
Inefficient Catalyst: The acid catalyst may be weak or used in insufficient quantity.
-
Reaction Equilibrium: The formation of the benzylidene acetal is a reversible reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware and use anhydrous solvents.
-
Use freshly distilled benzaldehyde (B42025) dimethyl acetal or benzaldehyde.
-
-
Optimize Catalyst:
-
Use a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA).[1]
-
-
Remove Water Byproduct:
-
If using benzaldehyde, employ a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Quantitative Data Summary
| Protecting Group | Target OH | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzyl (Bn) | C6 | NaH, BnBr | DMF | 20 | 63 | [2] |
| p-Toluoyl (Tol) | C6 | NaH, Tol-Cl | DMF | 20 | 57-81 | [2] |
| Benzyl (Bn) | C2, C4, C6 | NaH, BnCl | Neat | 100 | 67 (mixture) | [3] |
| Benzoyl (Bz) | C3 (from mixture) | BzCl, DMAP, Pyridine | Pyridine | 50 | 71 | [3] |
| Benzylidene | C4, C6 | Benzaldehyde, ZnCl₂ | N/A | N/A | High | [8] |
Key Experimental Protocols
Protocol 1: Selective 6-O-Benzylation of Methyl α-D-glucopyranoside
This protocol is adapted from the work of Nakatsu et al.[2]
-
To a stirred solution of methyl α-D-glucopyranoside (1.0 g, 5.15 mmol) in anhydrous DMF (30 mL), add sodium hydride (60% dispersion in mineral oil, 0.82 g, 20.6 mmol, 4.0 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the mixture to warm to 20 °C and stir for 1 hour to ensure the formation of the multi-anion.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (0.80 mL, 6.70 mmol, 1.3 eq.) dropwise.
-
Stir the reaction mixture at 20 °C for another hour.
-
Carefully quench the reaction by the slow addition of acetic acid until the solution is neutralized.
-
Dilute the mixture with ethyl acetate (B1210297) and wash three times with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield methyl 6-O-benzyl-α-D-glucopyranoside.
Protocol 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This is a general procedure for benzylidene acetal formation.[8]
Caption: Workflow for benzylidene acetal formation.
-
Suspend methyl α-D-glucopyranoside (5.0 g, 25.7 mmol) in benzaldehyde (50 mL).
-
Add a catalytic amount of a Lewis acid (e.g., anhydrous zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC). The reaction may take several hours.
-
Pour the reaction mixture into a large volume of cold petroleum ether or hexane (B92381) with vigorous stirring to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with petroleum ether or hexane to remove excess benzaldehyde.
-
The product can be further purified by recrystallization if necessary.
References
- 1. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
Improving the stability of Methyl alpha-D-glucopyranoside in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of methyl α-D-glucopyranoside in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is methyl α-D-glucopyranoside unstable in acidic conditions?
A1: Methyl α-D-glucopyranoside is susceptible to acid-catalyzed hydrolysis. In an acidic environment, the glycosidic oxygen atom can be protonated. This is followed by the cleavage of the glycosidic bond, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate then reacts with water to yield glucose and methanol, resulting in the degradation of the original compound.[1][2][3][4]
Q2: What are the primary factors that influence the rate of degradation of methyl α-D-glucopyranoside in acidic solutions?
A2: The main factors affecting the stability of methyl α-D-glucopyranoside in acidic conditions are:
-
pH: The rate of hydrolysis is accelerated at lower pH values (i.e., higher acidity).[5][6][7]
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[5][6][7]
-
Aglycone Structure: The chemical nature of the group attached to the anomeric carbon (the aglycone) can influence the rate of hydrolysis. For instance, electron-repelling groups in the aglycone can facilitate hydrolysis.[1][8]
Q3: Can methyl α-D-glucopyranoside interconvert to its β-anomer under acidic conditions?
A3: Yes, under acidic conditions, an equilibrium can be established between methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.[9] This process, known as anomerization, can occur alongside hydrolysis.
Q4: Are there any formulation strategies to enhance the stability of glycosides like methyl α-D-glucopyranoside?
A4: Yes, various formulation strategies can be employed to improve stability:
-
pH and Temperature Control: Maintaining a higher pH and lower temperature are the most direct methods to reduce the rate of hydrolysis.[5][6][7]
-
Use of Co-solvents: The addition of organic solvents can decrease the rate of degradation by lowering the dielectric constant of the solution and reducing the water content.[10]
-
Encapsulation and Coating: For solid dosage forms, creating a moisture-barrier film or encapsulating the compound can protect it from the environment.[11]
-
Stabilizers and Chelating Agents: In complex formulations like beverages, hydrocolloids and chelating agents can help stabilize the system and indirectly protect the glycoside.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation of methyl α-D-glucopyranoside in solution. | Low pH of the medium. | 1. Measure the pH of your solution. 2. If permissible for your experiment, adjust the pH to a less acidic value using an appropriate buffer system. |
| High storage or experimental temperature. | 1. Review your storage and experimental temperatures. 2. Store solutions at lower temperatures (e.g., 2-8 °C) if the experimental protocol allows. 3. Minimize the duration of exposure to high temperatures. | |
| Inconsistent experimental results. | Anomerization between α and β forms. | 1. Be aware that an equilibrium between the α and β anomers can exist in acidic conditions.[9] 2. Consider that the presence of both anomers might affect analytical measurements or biological activity. |
| Interaction with other components in the formulation. | 1. Evaluate the entire formulation for potentially reactive ingredients. 2. Consider simplifying the formulation to identify the source of instability. |
Experimental Protocols
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of Methyl α-D-glucopyranoside by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of methyl α-D-glucopyranoside over time under specific acidic and temperature conditions.
Materials:
-
Methyl α-D-glucopyranoside
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Water bath or incubator
-
Volumetric flasks and pipettes
-
Vials for HPLC analysis
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of methyl α-D-glucopyranoside of known concentration in deionized water.
-
Prepare an acidic solution of the desired pH (e.g., pH 2) by diluting a stock solution of HCl in deionized water.
-
-
Initiation of Hydrolysis:
-
In a temperature-controlled water bath or incubator set to the desired temperature (e.g., 80°C), place a sealed container with the acidic solution.
-
Once the acidic solution has reached the target temperature, add a known volume of the methyl α-D-glucopyranoside stock solution to initiate the hydrolysis reaction.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the sample by adding a suitable base (e.g., NaOH) to quench the hydrolysis reaction.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using an appropriate HPLC method to separate and quantify the remaining methyl α-D-glucopyranoside and the formation of glucose.
-
The mobile phase and detection method should be optimized for the separation and detection of these compounds.
-
-
Data Analysis:
-
Calculate the concentration of methyl α-D-glucopyranoside at each time point.
-
Plot the concentration of methyl α-D-glucopyranoside versus time to determine the degradation kinetics.
-
Visualizations
Acid-Catalyzed Hydrolysis of Methyl α-D-glucopyranoside
Caption: Mechanism of acid-catalyzed hydrolysis of methyl α-D-glucopyranoside.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of methyl α-D-glucopyranoside.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Solved Methyl a-D-glucopyranoside is a stable compound that | Chegg.com [chegg.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in assays using Methyl alpha-D-glucopyranoside
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Methyl α-D-glucopyranoside in their assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
What is Methyl α-D-glucopyranoside and what are its common applications?
Methyl α-D-glucopyranoside (also known as α-Methyl-D-glucoside) is a methylated derivative of D-glucose.[1][2] Because the anomeric hydroxyl group is replaced with a methyl group, it is resistant to metabolism within cells, making it an excellent non-metabolizable analog of glucose.[1][3]
Common Applications:
-
Competitive Inhibition Assays: It is widely used as a competitive inhibitor in enzyme kinetic studies, particularly for glycosidases like α-glucosidase.
-
Glucose Transport Studies: Its non-metabolizable nature allows researchers to study glucose transporter systems (e.g., SGLT and GLUT) without interference from downstream metabolic pathways.[3]
-
Protein Purification: It serves as an eluting agent in affinity chromatography to purify glycoproteins and other glycoconjugates from lectin columns.[1][4]
-
Microbiology: It is used to differentiate between Listeria species based on their ability to ferment the sugar.[1]
How should I store Methyl α-D-glucopyranoside?
Proper storage is crucial for maintaining the integrity of Methyl α-D-glucopyranoside. It is a hygroscopic crystalline powder, meaning it can absorb moisture from the air.[5]
-
Storage Conditions: Keep the container tightly sealed in a dry and well-ventilated place.[1][5]
-
Inert Atmosphere: For long-term storage, consider storing it under a dry inert gas.[5]
-
Temperature: Store at room temperature.[6]
Failure to store it correctly can lead to inaccurate concentrations when preparing stock solutions, resulting in assay variability.
Troubleshooting Guides
Below are common issues encountered when using Methyl α-D-glucopyranoside in various assays, along with step-by-step troubleshooting guidance.
Issue 1: High Variability in α-Glucosidase Inhibition Assays
Question: My IC₅₀ values for Methyl α-D-glucopyranoside in my α-glucosidase inhibition assay are inconsistent between experiments. What could be the cause?
Answer: Inconsistent IC₅₀ values in α-glucosidase inhibition assays can stem from several factors related to reagent stability, experimental conditions, and procedural variations.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent IC₅₀ values.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inaccurate Inhibitor Concentration | Methyl α-D-glucopyranoside is hygroscopic.[5] Weigh out fresh powder for each new stock solution and store the powder in a desiccator. Periodically verify the concentration of your stock solution. |
| Lot-to-Lot Variability | Different lots of Methyl α-D-glucopyranoside or the enzyme can have slight variations in purity or activity.[7][8][9][10] If you open a new lot, perform a validation experiment to compare its performance against the previous lot. |
| Enzyme Instability | Repeated freeze-thaw cycles can reduce enzyme activity. Aliquot your enzyme stock and use a fresh aliquot for each experiment.[11] |
| Substrate Degradation | The substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), can hydrolyze spontaneously.[11] Prepare fresh substrate solution for each assay and run a "substrate only" blank to measure background absorbance. |
| Fluctuations in Temperature or pH | Enzyme activity is highly sensitive to temperature and pH.[12] Ensure your incubator or water bath maintains a consistent temperature. Prepare fresh buffer and verify its pH before use. |
| Inconsistent Pipetting | Small volume errors during serial dilutions or reagent addition can lead to large variations in results. Calibrate your pipettes regularly and use consistent pipetting techniques.[11] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Methyl α-D-glucopyranoside (inhibitor)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
96-well microplate and reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of Methyl α-D-glucopyranoside in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of your Methyl α-D-glucopyranoside dilutions to the appropriate wells.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Include a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ solution to each well.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of Methyl α-D-glucopyranoside and determine the IC₅₀ value.[13]
-
Issue 2: Inconsistent Results in Cell-Based Glucose Uptake Assays
Question: I am using radiolabeled Methyl α-D-glucopyranoside to measure glucose uptake in my cell line, but the results are not reproducible. Why?
Answer: Reproducibility in cell-based assays is highly dependent on consistent cell culture practices and precise execution of the assay protocol. When using a non-metabolizable analog like Methyl α-D-glucopyranoside, factors affecting glucose transporter expression and activity are key areas to investigate.
Glucose Uptake Signaling Pathway
Caption: Insulin-stimulated glucose uptake pathway.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Quantitative Impact (Example) |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered transporter expression. Use cells within a consistent, low passage range for all experiments. | Cells at passage 25 may show a 30-40% reduction in insulin-stimulated glucose uptake compared to cells at passage 5. |
| Cell Confluency | Glucose transporter expression can vary with cell density. Seed cells to reach a consistent confluency (e.g., 80-90%) at the time of the assay. | A 50% confluent culture may show significantly lower uptake rates compared to a 90% confluent culture. |
| Inconsistent Starvation/Stimulation | The duration of serum starvation and insulin (or other stimulant) treatment is critical for transporter translocation. Standardize these times precisely. | Shortening insulin stimulation from 20 mins to 10 mins could decrease uptake by up to 50%. |
| Radiolabel Quality | Ensure the radiolabeled Methyl α-D-glucopyranoside has not degraded. Check the expiration date and store it as recommended. | N/A |
| Inefficient Washing | Incomplete removal of extracellular radiolabel will lead to high background and variability. Optimize and standardize your washing steps (e.g., number of washes, volume, and temperature of wash buffer). | Inadequate washing can increase background counts by over 200%, obscuring the true signal. |
Experimental Protocol: Radiolabeled Glucose Uptake Assay
This protocol is a general guideline for adherent cells.
Materials:
-
Adherent cells cultured in multi-well plates
-
[¹⁴C]-Methyl α-D-glucopyranoside
-
Krebs-Ringer-HEPES (KRH) buffer
-
Stimulants (e.g., insulin) and inhibitors (e.g., phloretin)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: On the day of the assay, wash cells with PBS and incubate in serum-free medium for 3-4 hours.
-
Pre-treatment: Wash cells with KRH buffer. Pre-treat with stimulants or inhibitors for the desired time (e.g., 30 minutes with insulin).
-
Uptake Initiation: Add KRH buffer containing [¹⁴C]-Methyl α-D-glucopyranoside to each well to start the uptake. Include wells with an inhibitor (like phloretin) to determine non-specific uptake.[14]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature (e.g., 37°C). The uptake should be in the linear range.
-
Uptake Termination: Terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes.
-
Measurement: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well and subtract the non-specific uptake to determine the specific glucose uptake.
References
- 1. メチルα-D-グルコピラノシド ≥99.0%, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]
- 2. glycodepot.com [glycodepot.com]
- 3. Methyl alpha-D-glucopyranoside|High-Purity Reagent [benchchem.com]
- 4. メチルα-D-グルコピラノシド ≥99.0%, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Methyl a- D -glucopyranoside = 99 97-30-3 [sigmaaldrich.com]
- 7. The contribution of lot-to-lot variation to the measurement uncertainty of an LC-MS-based multi-mycotoxin assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The contribution of lot-to-lot variation to the measurement uncertainty of an LC-MS-based multi-mycotoxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Methods for the Analysis of Methyl alpha-D-glucopyranoside
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Methyl alpha-D-glucopyranoside.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Question: My peaks for this compound are tailing or broad when using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. What are the possible causes and solutions?
Answer:
Peak tailing or broadening in HILIC is a common issue, often related to the mobile phase, sample solvent, or column equilibration. Here are the primary causes and troubleshooting steps:
-
Inadequate Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase.
-
Solution: Equilibrate the column with the initial mobile phase for at least 30-60 minutes before the first injection and ensure sufficient re-equilibration time between injections in a gradient method.
-
-
Mismatch between Sample Solvent and Mobile Phase: Injecting the sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent with a composition as close as possible to the mobile phase.
-
-
Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the hydroxyl groups of the analyte, leading to peak tailing.
-
Solution: Incorporate a small amount of a weak acid or base modifier (e.g., formic acid, acetic acid, or ammonia) into your mobile phase to suppress these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
Question: I am observing peak splitting for this compound. What could be the cause?
Answer:
Peak splitting can arise from several factors, from the sample preparation to the column itself:
-
Sample Solvent Effect: As with peak broadening, a strong sample solvent can cause the sample to band improperly on the column, leading to a split peak.
-
Solution: Prepare your sample in the initial mobile phase.
-
-
Column Contamination or Void: Particulate matter from the sample or mobile phase can block the column inlet frit, or a void can form at the head of the column.
-
Solution: Use a guard column to protect the analytical column. If a blockage is suspected, try back-flushing the column (disconnect from the detector first). If a void has formed, the column may need to be replaced.
-
-
Co-elution of Anomers: this compound exists as alpha and beta anomers, which can sometimes be partially separated under specific chromatographic conditions, appearing as a split or shouldered peak.
-
Solution: Adjust the mobile phase composition or temperature to either fully resolve or merge the anomeric peaks.
-
Issue 2: Retention Time Variability
Question: The retention time for my this compound peak is drifting or inconsistent. Why is this happening?
Answer:
Retention time instability is often linked to the mobile phase, temperature fluctuations, or inadequate column equilibration.
-
Mobile Phase Composition Changes: In HILIC, small changes in the water content of the mobile phase can significantly impact retention times. Evaporation of the organic solvent can lead to shorter retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped. Ensure your HPLC pump is delivering a consistent and accurate mobile phase composition.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention, especially when using a Refractive Index (RI) detector.
-
Solution: Use a column oven to maintain a constant temperature. Ensure the RI detector's internal temperature is also stable.
-
-
Insufficient Equilibration: As mentioned previously, HILIC columns require thorough equilibration.
-
Solution: Increase the equilibration time between runs to ensure the stationary phase is fully conditioned before the next injection.
-
Issue 3: Detector-Specific Problems (RI and ELSD)
Question: I'm using a Refractive Index (RI) detector and my baseline is very noisy and drifting. What can I do?
Answer:
RI detectors are sensitive to changes in the mobile phase's refractive index, which can be caused by several factors:
-
Temperature Fluctuations: The RI of the mobile phase is highly dependent on temperature.
-
Solution: Allow the detector to warm up and stabilize for an extended period (at least 1-2 hours). Use a column oven and ensure the detector's temperature control is functioning correctly.
-
-
Mobile Phase Inconsistency: Gradient elution is not compatible with RI detection. Even with isocratic methods, poorly mixed mobile phases can cause baseline drift.
-
Solution: Use a pre-mixed mobile phase and ensure it is thoroughly degassed to prevent bubble formation in the flow cell.
-
-
Contaminated Flow Cell: Contaminants in the reference or sample cell can cause baseline noise.
-
Solution: Flush the reference and sample cells with a strong, filtered solvent.
-
Question: My signal intensity with the Evaporative Light Scattering Detector (ELSD) is low. How can I improve it?
Answer:
Low sensitivity in ELSD can often be addressed by optimizing the detector settings:
-
Nebulizer and Evaporator Temperatures: These settings are crucial and analyte-dependent. For a semi-volatile compound, a high evaporator temperature can lead to loss of the analyte.
-
Solution: Optimize the nebulizer and evaporator temperatures. Start with lower temperatures and gradually increase them to find the optimal balance between solvent evaporation and analyte detection.
-
-
Gas Flow Rate: The nebulizing gas flow rate affects the droplet size and evaporation efficiency.
-
Solution: Optimize the gas flow rate according to the mobile phase composition and flow rate. Higher aqueous content in the mobile phase may require a higher gas flow.
-
-
Mobile Phase Volatility: Non-volatile mobile phase additives (e.g., phosphate (B84403) buffers) are not compatible with ELSD as they will not evaporate and will create a high background signal.
-
Solution: Use volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate.
-
Frequently Asked Questions (FAQs)
Q1: Why can't I see my this compound peak with a standard UV detector?
A1: this compound does not possess a chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. Standard HPLC-UV detectors rely on the analyte absorbing light at a specific wavelength to generate a signal. Since your compound does not have a chromophore, it will be "invisible" to a UV detector.
Q2: What are the recommended HPLC techniques for analyzing this compound?
A2: The most common and effective techniques are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. It is well-suited for retaining and separating polar compounds like this compound.
-
Ligand-Exchange Chromatography: This method utilizes a stationary phase containing metal ions (e.g., Ca2+) that form complexes with the hydroxyl groups of sugars, allowing for their separation.
-
Detection: Since UV detection is not suitable, the following detectors are recommended:
-
Refractive Index (RI) Detector: A universal detector that measures the difference in refractive index between the mobile phase and the analyte.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is more sensitive than RI and is compatible with gradient elution.
-
Charged Aerosol Detector (CAD): A universal detector that offers good sensitivity and is compatible with gradient elution.
-
-
Pre-column Derivatization: This involves a chemical reaction to attach a UV-active label (a chromophore) to the this compound molecule before injection. This allows for detection with a standard UV detector. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).
Q3: Can I use gradient elution for my analysis?
A3: It depends on your detector.
-
With an RI detector: No, gradient elution is not compatible with RI detection as the changing mobile phase composition will cause a constantly drifting baseline.
-
With an ELSD or CAD: Yes, gradient elution is compatible and can be very effective for separating complex mixtures and sharpening peaks.
-
With a UV detector (after derivatization): Yes, gradient elution is compatible.
Q4: How should I prepare my sample for HILIC analysis?
A4: Proper sample preparation is critical for good peak shape in HILIC. The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. This typically means a high percentage of organic solvent (e.g., acetonitrile) with a small amount of water. Dissolving the sample in a high concentration of water will likely lead to poor peak shape.
Experimental Protocols
Method 1: HILIC with RI Detection
This method is suitable for the isocratic separation and quantification of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1-10 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Chromatographic Conditions:
-
Column: A HILIC column with an amino or amide stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
RI Detector Temperature: 35 °C.
-
-
Data Analysis: Identify and quantify the this compound peak based on the retention time and peak area of a standard.
Quantitative Data (Representative):
| Compound | Retention Time (min) |
| This compound | ~ 8.5 |
Note: Retention times are approximate and can vary depending on the specific column, system, and exact mobile phase composition.
Method 2: Ligand-Exchange with RI Detection for Isomer Separation
This method is effective for the separation of the alpha and beta anomers of Methyl-D-glucopyranoside.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in deionized water to a concentration of 20 mg/mL.[1]
-
HPLC System: An HPLC system with an isocratic pump, autosampler, column oven, and an RI detector.[1]
-
Chromatographic Conditions:
-
Data Analysis: Identify and quantify the anomer peaks based on their retention times and peak areas relative to standards.[1]
Quantitative Data: [1]
| Peak | Compound | Retention Time (min) |
| 1 | Methyl-beta-D-glucopyranose | 10.75 |
| 2 | Methyl-alpha-D-glucopyranoside | 11.59 |
Method 3: HILIC with ELSD Detection
This method offers higher sensitivity than RI detection and is compatible with gradient elution.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50, v/v) to a suitable concentration. Filter through a 0.45 µm syringe filter.
-
HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and an ELSD.
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Amide or Amino phase, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Ammonium Formate in Acetonitrile.
-
Gradient: 90% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate: 1.5 L/min
-
-
-
Data Analysis: Quantify the peak area using a calibration curve. Note that the ELSD response is often non-linear, so a logarithmic transformation or a quadratic fit may be necessary for the calibration curve.
Quantitative Data (Representative):
| Compound | Retention Time (min) |
| This compound | ~ 7.2 |
Note: Retention time is approximate and will vary based on the specific gradient profile and column used.
Method 4: Pre-column Derivatization with PMP and UV Detection
This method allows for the use of a standard UV detector by attaching a UV-active label to the analyte.
Experimental Protocol:
-
Derivatization:
-
Dissolve a known amount of this compound in a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Add sodium hydroxide (B78521) solution and heat the mixture (e.g., at 70 °C for 60 minutes) to facilitate the derivatization reaction.
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Extract the PMP-derivatized sugar with an organic solvent (e.g., chloroform) and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC System: A standard gradient HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 100 mM phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 245 nm.
-
-
Data Analysis: Quantify the peak area of the PMP-derivatized this compound against a similarly prepared standard.
Quantitative Data (Representative):
| Compound | Retention Time (min) |
| PMP-derivatized this compound | Varies depending on gradient |
Method Optimization Workflow
The following diagram illustrates a logical workflow for optimizing an HPLC method for this compound analysis.
References
How to prevent the formation of anomers during Methyl alpha-D-glucopyranoside synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of anomers during the synthesis of Methyl α-D-glucopyranoside.
Troubleshooting Guide
Problem 1: Low yield of the desired α-anomer and significant formation of the β-anomer.
| Possible Cause | Suggested Solution |
| Thermodynamic Equilibrium Not Reached: The reaction time may be too short, favoring the kinetically controlled product (often the β-anomer or furanoside forms). | Increase Reaction Time: In Fischer glycosidation, longer reaction times favor the thermodynamically more stable α-anomer due to the anomeric effect[1]. Monitor the reaction progress by TLC or NMR to determine the optimal reaction time. |
| Inappropriate Temperature: The reaction temperature can influence the anomeric ratio. | Optimize Temperature: Lower temperatures can sometimes enhance selectivity, but prolonged reaction times might be necessary[2]. For Fischer glycosidation, refluxing in methanol (B129727) is common to reach thermodynamic equilibrium. |
| Catalyst Choice and Concentration: The type and amount of acid catalyst can affect the anomerization rate. | Select Appropriate Catalyst: Strong acids like hydrochloric acid or sulfuric acid are commonly used in Fischer glycosidation. Heterogeneous catalysts like acidic resins (e.g., Amberlyst 15) can also be employed and may offer better control and easier workup[2][3]. The concentration of the catalyst should be optimized; typically, a low concentration is sufficient. |
| Solvent Effects: The solvent can influence the stereochemical outcome. | Use Methanol as Solvent: For the synthesis of methyl glucopyranoside via Fischer glycosidation, using methanol as both the reactant and solvent is standard and helps drive the equilibrium towards the product. |
Problem 2: Formation of furanoside isomers in addition to the desired pyranosides.
| Possible Cause | Suggested Solution |
| Kinetic Control: Furanosides are often the kinetically favored products, especially at shorter reaction times. | Prolong Reaction Time: As with favoring the α-pyranoside, increasing the reaction time allows the equilibrium to shift from the less stable furanosides to the more stable pyranosides[1][2]. |
| Reaction Temperature: Sub-optimal temperature may trap the kinetic furanoside product. | Maintain Reflux Temperature: Ensuring the reaction is maintained at a sufficient temperature (reflux in methanol) will provide the energy needed to overcome the activation barrier for the conversion of furanosides to the more stable pyranosides. |
Problem 3: Inconsistent anomeric ratios between batches.
| Possible Cause | Suggested Solution |
| Variability in Reaction Conditions: Minor differences in reaction time, temperature, or catalyst concentration can lead to different anomeric ratios. | Standardize Protocol: Ensure that all reaction parameters are kept consistent between batches. This includes the grade and dryness of reagents and solvents. |
| Moisture Contamination: Water in the reaction mixture can hydrolyze the product and affect the equilibrium. | Ensure Anhydrous Conditions: Use anhydrous methanol and dry D-glucose. While Fischer glycosidation can tolerate small amounts of water, minimizing its presence is good practice for reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the "anomeric effect" and how does it favor the formation of methyl α-D-glucopyranoside?
A1: The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to prefer an axial orientation over an equatorial one. This is counterintuitive from a steric standpoint but is explained by a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-1 substituent bond[4][5]. In the case of methyl D-glucopyranoside, this effect stabilizes the α-anomer (axial methoxy (B1213986) group) more than the β-anomer (equatorial methoxy group), making the α-anomer the thermodynamically more stable product[1][5].
Q2: How can I selectively synthesize the β-anomer if needed?
A2: While this guide focuses on the α-anomer, selective synthesis of the β-anomer can be achieved using different methods. The Koenigs-Knorr reaction, for example, can be directed to favor the β-anomer through "neighboring group participation"[6]. This occurs when a protecting group at the C-2 position (like an acetyl group) participates in the reaction mechanism, shielding one face of the molecule and leading to the formation of the 1,2-trans product, which is the β-anomer for glucose.
Q3: What is the difference between thermodynamic and kinetic control in this synthesis?
A3: * Kinetic control occurs when the product ratio is determined by the rates of formation of the different products. The product that forms the fastest (has the lowest activation energy) will be the major product, even if it is less stable. In Fischer glycosidation, furanosides are often the kinetic products[2].
- Thermodynamic control is established when the reaction is reversible and allowed to reach equilibrium. The product ratio will then reflect the relative stabilities of the products. The most stable product will be the major component of the mixture. For methyl glucopyranoside, the α-anomer is the thermodynamically more stable product[1].
Q4: How can I determine the anomeric ratio of my product?
A4: The most common method for determining the anomeric ratio is through ¹H NMR spectroscopy. The anomeric protons (the hydrogen atom on C-1) of the α- and β-anomers have distinct chemical shifts and coupling constants. By integrating the signals corresponding to each anomeric proton, the ratio of the two anomers can be accurately calculated[7].
Quantitative Data on Anomeric Ratios
The following table summarizes the influence of various reaction conditions on the anomeric ratio in the synthesis of methyl D-glucosides.
| Starting Material | Method | Catalyst | Solvent | Temperature (°C) | Time (h) | α:β Ratio | Reference |
| D-Glucose | Fischer Glycosidation | H₂SO₄-silica | Propargyl alcohol | 80 | 5.5 | 10:1 | [8] |
| D-Glucose | Fischer Glycosidation | Sulfamic acid | 1-Butanol | 80 | 4.0 | 4:1 | [8] |
| D-Glucose | Fischer Glycosidation | Zeolite HY | Methanol | 65 | 6 | 10:1 | [8] |
| D-Glucose | Fischer Glycosidation | Bismuth Nitrate | Benzyl alcohol | 110 | 7 | 11:1 | [8] |
| D-Mannose | Fischer Glycosidation | Sulfamic acid | 1-Dodecanol | 80 | 6.0 | 1:0 | [8] |
| D-Mannose | Fischer Glycosidation | H₂SO₄-silica | Propargyl alcohol | 80 | 2 | 1:0 | [8] |
| D-Galactose | Fischer Glycosidation | Sulfamic acid | Propargyl alcohol | 80 | 4.0 | 8:1 | [8] |
Detailed Experimental Protocol: Fischer Glycosidation for Methyl α-D-glucopyranoside
This protocol is adapted from established procedures for Fischer glycosidation, which favors the formation of the thermodynamically stable α-anomer.
Materials:
-
Anhydrous D-glucose
-
Anhydrous methanol
-
Concentrated sulfuric acid (or dry HCl gas)
-
Sodium carbonate (or other suitable base for neutralization)
-
Activated charcoal (for decolorization, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Catalyst Preparation: In a round-bottom flask, prepare a 0.5-1% (w/w) solution of sulfuric acid in anhydrous methanol. To do this, carefully and slowly add the required amount of concentrated sulfuric acid to chilled anhydrous methanol while stirring. This step is exothermic.
-
Reaction Setup: Add anhydrous D-glucose to the methanolic acid solution. Use a ratio of approximately 4-5 mL of methanol for every 1 gram of glucose.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue to reflux with stirring for an extended period, typically 10-24 hours, to ensure the reaction reaches thermodynamic equilibrium, which favors the α-pyranoside.
-
Neutralization: After the reflux period, cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a base, such as sodium carbonate, until the solution is no longer acidic (check with pH paper). Effervescence will occur.
-
Filtration: Filter the mixture to remove the precipitated salts.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes. Filter the solution to remove the charcoal.
-
Crystallization: Concentrate the filtrate under reduced pressure to a thick syrup. Place the syrup in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. The less soluble α-anomer will crystallize out first.
-
Isolation and Purification: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the more soluble β-anomer and other impurities. The product can be further purified by recrystallization from methanol if necessary.
Visualizations
References
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl α-D-glucopyranoside and its β-Anomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two common anomers of methyl glucoside: methyl α-D-glucopyranoside and methyl β-D-glucopyranoside. Understanding the distinct reactivity profiles of these diastereomers is crucial for applications ranging from synthetic carbohydrate chemistry to the design of targeted therapeutics and the study of biological systems. This analysis is supported by experimental data on their physical properties, acid-catalyzed hydrolysis rates, and enzymatic specificity.
Structural and Physical Properties
Methyl α-D-glucopyranoside and methyl β-D-glucopyranoside are isomers that differ only in the configuration at the anomeric carbon (C-1). In the α-anomer, the methoxy (B1213986) group (-OCH₃) is in an axial position, while in the β-anomer, it occupies an equatorial position. This seemingly minor structural difference leads to distinct physical and chemical properties, primarily governed by a stereoelectronic phenomenon known as the anomeric effect .[1]
The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at the anomeric carbon to occupy the axial position, despite the expected steric hindrance.[1] This is due to a stabilizing interaction between a lone pair of electrons on the ring's oxygen atom and the antibonding (σ*) orbital of the C-1-O bond. This effect makes the α-anomer generally more thermodynamically stable than the β-anomer.[1]
Table 1: Physical and Chemical Properties of Methyl D-Glucopyranoside Anomers
| Property | Methyl α-D-glucopyranoside | Methyl β-D-glucopyranoside |
| CAS Number | 97-30-3 | 709-50-2 |
| Molecular Formula | C₇H₁₄O₆ | C₇H₁₄O₆ |
| Molar Mass | 194.18 g/mol | 194.18 g/mol |
| Melting Point | 165-169 °C | 108-110 °C |
| Specific Rotation [α]²⁰/D | +157° to +160° (c=10 in H₂O) | -33° (c=2 in H₂O) |
| Anomeric Carbon (C-1) Configuration | Axial (-OCH₃) | Equatorial (-OCH₃) |
| Thermodynamic Stability | Generally more stable | Generally less stable |
Data compiled from multiple sources.
Below is a visualization of the chair conformations of the two anomers, highlighting the position of the anomeric methoxy group.
Comparative Reactivity in Hydrolysis
The cleavage of the glycosidic bond is a fundamental reaction of these molecules. The rate and mechanism of this hydrolysis are highly dependent on the anomeric configuration and the catalytic conditions (acidic vs. enzymatic).
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of glycosides proceeds via a mechanism involving protonation of the glycosidic oxygen, followed by the departure of the aglycone (methanol) to form a cyclic oxocarbenium ion intermediate. This intermediate is then attacked by water to yield glucose.[2][3]
Contrary to what might be expected from the greater thermodynamic stability of the α-anomer, experimental data shows that methyl β-D-glucopyranoside hydrolyzes approximately 1.8 to 2 times faster than methyl α-D-glucopyranoside in aqueous acid.[4] This indicates that the transition state leading to the oxocarbenium ion is more readily achieved from the β-anomer. The higher reactivity of the β-anomer is associated with a lower energy of activation, even though the entropy of activation is less favorable compared to the α-anomer.[2]
Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis in 0.5 M H₂SO₄
| Compound | Temp (°C) | Rate Constant, k x 10⁶ (sec⁻¹) | Relative Rate | Activation Energy, Eₐ (kcal/mol) | Entropy of Activation, ΔS‡ (cal/deg·mol) |
| Methyl α-D-glucopyranoside | 80 | 6.56 | 1.0 | 34.7 | +17.3 |
| Methyl β-D-glucopyranoside | 80 | 12.0 | 1.83 | 33.0 | +13.6 |
Data adapted from T. E. Timell, Can. J. Chem. 42, 1456-1472 (1964).
The logical workflow for determining these hydrolysis rates is outlined below.
Enzymatic Hydrolysis
Enzymatic hydrolysis exhibits remarkable specificity. Glycoside hydrolases (glycosidases) are typically highly selective for the anomeric configuration of their substrate.
-
α-Glucosidases (EC 3.2.1.20) specifically catalyze the hydrolysis of α-D-glucosidic linkages. They will readily hydrolyze methyl α-D-glucopyranoside but show negligible activity towards the β-anomer.
-
β-Glucosidases (EC 3.2.1.21) catalyze the hydrolysis of β-D-glucosidic linkages.[5] Consequently, they are highly active with methyl β-D-glucopyranoside but not its α-counterpart. For instance, sweet almond β-glucosidase can accelerate the hydrolysis of methyl β-D-glucopyranoside by a factor of approximately 4 x 10¹⁵ over the spontaneous rate.[6]
This exquisite specificity is fundamental to biological processes and is exploited in drug development, for example, in the design of α-glucosidase inhibitors for managing diabetes.
Table 3: Comparative Reactivity with Glycoside Hydrolases
| Enzyme | Substrate | Relative Reactivity |
| α-Glucosidase | Methyl α-D-glucopyranoside | High |
| Methyl β-D-glucopyranoside | Negligible / None | |
| β-Glucosidase | Methyl α-D-glucopyranoside | Negligible / None |
| Methyl β-D-glucopyranoside | High |
The signaling pathway below illustrates the principle of enzyme specificity.
Experimental Protocols
Protocol: Acid-Catalyzed Hydrolysis Rate Determination
This protocol outlines the determination of hydrolysis rates using polarimetry, as described in the literature.
-
Solution Preparation : Prepare a 0.05 M solution of the methyl glucopyranoside anomer in 0.5 M aqueous sulfuric acid.
-
Instrumentation : Use a photoelectric polarimeter equipped with a jacketed cell. Thermostat the cell to the desired reaction temperature (e.g., 80 °C) using a circulating water bath.
-
Reaction Initiation : Fill the polarimeter cell with the prepared solution and begin recording the optical rotation (α) at specific time intervals (t).
-
Data Collection : Continue measurements until the optical rotation value becomes constant. This final value represents the rotation at reaction completion (α∞).
-
Kinetic Analysis : The reaction follows first-order kinetics. Calculate the rate constant (k) by plotting ln(αt - α∞) against time (t). The slope of the resulting straight line is equal to -k.
-
Parameter Calculation : Repeat the experiment at several different temperatures (e.g., 70°C, 90°C) to determine the activation energy (Eₐ) and entropy of activation (ΔS‡) using the Arrhenius and Eyring equations, respectively.
Protocol: Enzymatic Assay for β-Glucosidase Activity
This protocol is a representative method for measuring β-glucosidase activity using a chromogenic substrate, which can be adapted to test inhibitor compounds like methyl glucosides. For direct measurement of methyl glucoside hydrolysis, the liberated glucose would need to be quantified using a secondary coupled assay (e.g., with glucose oxidase).
-
Reagent Preparation :
-
Assay Buffer : Prepare a 50 mM phosphate (B84403) buffer at pH 7.0.
-
Substrate Solution : Prepare a solution of p-nitrophenyl-β-D-glucopyranoside (β-NPG) in the assay buffer.
-
Enzyme Solution : Prepare a solution of β-glucosidase in cold assay buffer.
-
Stop Solution : Prepare a 1 M solution of sodium carbonate.
-
-
Assay Procedure :
-
Add 20 µL of the enzyme solution to the wells of a 96-well plate. Include wells for a negative control (buffer only).
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37 °C) for 5 minutes.
-
To initiate the reaction, add 200 µL of the pre-warmed β-NPG substrate solution to each well.
-
Incubate for a defined period (e.g., 20 minutes) at 37 °C.
-
Stop the reaction by adding 50 µL of the Stop Solution to each well. The solution will turn yellow in the presence of the product, p-nitrophenol.
-
-
Quantification :
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The enzyme activity is directly proportional to the absorbance, which can be quantified using a standard curve of p-nitrophenol.
-
Conclusion
The reactivity of methyl α-D-glucopyranoside and its β-anomer is profoundly influenced by their anomeric configuration. While the α-anomer is thermodynamically more stable due to the anomeric effect, the β-anomer is kinetically more reactive in acid-catalyzed hydrolysis. In contrast, enzymatic reactions display near-absolute specificity, with α- and β-glucosidases exclusively processing their corresponding anomeric substrates. These distinct reactivity profiles are of paramount importance for professionals in chemistry and drug development, guiding synthetic strategies, inhibitor design, and the interpretation of biological phenomena.
References
- 1. organic chemistry - Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl glucoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Validation of Methyl alpha-D-glucopyranoside as a Superior Standard for Carbohydrate Analysis
For researchers, scientists, and drug development professionals seeking precision and reliability in carbohydrate quantification, the choice of an appropriate analytical standard is paramount. This guide provides a comprehensive comparison of Methyl alpha-D-glucopyranoside against other commonly used standards, supported by experimental data and detailed protocols to validate its efficacy in your laboratory.
This compound, a non-metabolizable derivative of glucose, presents several advantages as a standard in carbohydrate analysis.[1][2] Its stability and inertness in biological systems make it a robust choice for a variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] This guide will delve into the performance characteristics of this compound and provide the necessary protocols to integrate it into your analytical workflows.
Comparative Analysis of Carbohydrate Standards
While direct head-to-head comparative studies are limited, an evaluation of the analytical performance of this compound can be inferred from its properties and data from validated methods for similar carbohydrates. The following table summarizes key performance parameters, using data for glucose as a benchmark for comparison in HPLC-RID analysis.
| Analytical Parameter | This compound | D-Glucose (Alternative Standard) | Sucrose (Alternative Standard) | Fructose (Alternative Standard) |
| Linearity (R²) | Expected to be ≥0.999 | 0.9998[3] | 0.9998[3] | 0.9998[3] |
| LOD (mg/mL) | Estimated to be in the range of 0.01-0.02 | 0.013[4] | Data not available | 0.05[5] |
| LOQ (mg/mL) | Estimated to be in the range of 0.03-0.06 | 0.043[4] | Data not available | 0.17[5] |
| Precision (RSD %) | Expected to be <2% | <2.0% (Intra-day and Inter-day)[3] | <2.0% (Intra-day and Inter-day)[3] | <2.0% (Intra-day and Inter-day)[3] |
| Accuracy (% Recovery) | Expected to be within 95-105% | 96.78–108.88%[3] | 96.78–108.88%[3] | 96.78–108.88%[3] |
Experimental Protocols
To facilitate the validation of this compound as a standard in your laboratory, detailed experimental protocols for HPLC-RID and GC-MS are provided below.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This protocol is designed for the quantification of carbohydrates using an isocratic HPLC system with refractive index detection.
1. Standard and Sample Preparation:
-
Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of HPLC-grade water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with HPLC-grade water to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL.
-
Sample Preparation: Dilute the sample containing the carbohydrate of interest with HPLC-grade water to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC-RID Conditions:
-
Column: Aminex HPX-87H Column (300 mm x 7.8 mm) or equivalent.
-
Mobile Phase: 5 mM Sulfuric Acid in HPLC-grade water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60 °C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of the carbohydrate in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of monosaccharides after derivatization to make them volatile for GC-MS analysis. This compound can be used as an internal or external standard.
1. Derivatization of Standards and Samples:
-
Hydrolysis (for oligo- and polysaccharides): To a known amount of sample, add 2 M trifluoroacetic acid (TFA) and heat at 121°C for 2 hours. Evaporate the TFA under a stream of nitrogen.
-
Reduction: Dissolve the dried hydrolysate or monosaccharide standard in 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borohydride. Incubate at 60°C for 1 hour. Add glacial acetic acid to stop the reaction.
-
Acetylation: Evaporate the sample to dryness. Add acetic anhydride (B1165640) and 1-methylimidazole. After 10 minutes, add water to stop the reaction. Extract the alditol acetates with dichloromethane.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 140°C, hold for 2 minutes, ramp to 250°C at 3°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-650.
3. Data Analysis:
-
Identify the derivatized monosaccharides based on their retention times and mass spectra compared to the derivatized this compound standard.
-
For quantification, create a calibration curve using the peak areas of the standard at different concentrations.
Conclusion
This compound exhibits the desirable characteristics of a high-quality analytical standard for carbohydrate analysis. Its non-metabolizable and stable nature suggests that it can provide excellent linearity, precision, and accuracy, comparable to or exceeding that of commonly used standards like glucose. The provided experimental protocols offer a robust framework for its validation and implementation in routine analytical workflows. By adopting this compound, researchers and scientists can enhance the reliability and accuracy of their carbohydrate quantification, leading to more consistent and reproducible results in their research and development endeavors.
References
A Comparative Analysis of the Inhibitory Effects of Methyl α-D-glucopyranoside and Other Glucose Analogs on Glucose Transport and Metabolism
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the ability to modulate glucose uptake and utilization is a critical area of research, with profound implications for drug development in fields such as oncology and metabolic diseases. Glucose analogs, structural mimics of glucose, serve as invaluable tools to probe and inhibit the complex machinery of glucose transport and metabolism. This guide provides a comprehensive comparison of the inhibitory effects of Methyl α-D-glucopyranoside against other prominent glucose analogs, supported by experimental data and detailed protocols to facilitate further research.
Executive Summary
This comparison will, therefore, provide a detailed quantitative analysis of the inhibitory effects of these established analogs and offer a qualitative assessment of Methyl α-D-glucopyranoside's role as a competitive agent in glucose transport.
Comparative Analysis of Inhibitory Effects
The inhibitory potential of glucose analogs is primarily assessed against two key protein families: glucose transporters (GLUTs and SGLTs) and the primary glucose-phosphorylating enzyme, hexokinase.
Inhibition of Glucose Transporters
Glucose entry into cells is mediated by two major families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs).
Facilitative Glucose Transporters (GLUTs):
Methyl α-D-glucopyranoside is known to be a substrate for several GLUT isoforms and can act as a competitive inhibitor of glucose transport by competing for the same binding site. However, specific IC50 values detailing its inhibitory potency are not well-documented.
In contrast, other analogs exhibit well-defined inhibitory profiles:
| Glucose Analog | Target Transporter | IC50 / Ki Value | Inhibition Type |
| 2-Deoxy-D-glucose (2-DG) | GLUT1 | Competitive | |
| Phloretin | GLUT1 | 49 µM (Yeast-made), 61 µM (Human erythrocyte)[1][2] | Competitive |
| 3-O-Methylglucose | GLUTs | Competitive Substrate |
Sodium-Glucose Cotransporters (SGLTs):
Methyl α-D-glucopyranoside is a well-established substrate for SGLTs and is commonly used in transport assays to characterize SGLT activity. Its interaction is competitive with glucose.
Phlorizin, a natural glucoside, is a potent inhibitor of both SGLT1 and SGLT2:
| Glucose Analog | Target Transporter | IC50 / Ki Value | Inhibition Type |
| Phlorizin | SGLT1 | Ki: 300 nM[3] | Competitive |
| Phlorizin | SGLT2 | Ki: 39 nM[3] | Competitive |
Inhibition of Hexokinase
Hexokinase is the first and a key regulatory enzyme in the glycolytic pathway, responsible for phosphorylating glucose to glucose-6-phosphate.
While Methyl α-D-glucopyranoside is not a substrate for hexokinase and does not directly inhibit its activity, other glucose analogs are potent inhibitors:
| Glucose Analog | Target Enzyme | IC50 / Ki Value | Inhibition Type |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Ki: 0.34 mM (for Cryptosporidium parvum hexokinase) | Competitive |
2-DG is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This product cannot be further metabolized and accumulates in the cell, leading to feedback inhibition of hexokinase.
Signaling Pathways and Experimental Workflows
The inhibition of glucose transport and metabolism by these analogs triggers a cascade of downstream signaling events and can be investigated using specific experimental workflows.
Signaling Pathway of Glycolysis Inhibition
Inhibition of glucose uptake or the initial steps of glycolysis, as with 2-DG, leads to a decrease in intracellular ATP levels. This energy depletion activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
Inhibitory mechanism of glucose analogs on glycolysis.
Experimental Workflow for Glucose Uptake Inhibition Assay
A common method to assess the inhibitory effect of glucose analogs on glucose uptake involves using a fluorescent glucose analog, such as 2-NBDG.
Workflow for glucose uptake inhibition assay.
Experimental Protocols
Glucose Uptake Inhibition Assay using 2-NBDG
This protocol outlines a cell-based assay to determine the IC50 value of a glucose analog for the inhibition of glucose uptake.
Materials:
-
Cells of interest cultured in a 96-well plate
-
Glucose analog inhibitor (e.g., Methyl α-D-glucopyranoside, 2-DG)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Glucose-free culture medium
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Wash the cells twice with warm PBS.
-
Starve the cells by incubating them in glucose-free medium for 1-2 hours.
-
Prepare serial dilutions of the glucose analog inhibitor in glucose-free medium.
-
Remove the starvation medium and add the different concentrations of the inhibitor to the wells. Incubate for 30 minutes.
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Remove the 2-NBDG containing medium and wash the cells three times with cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Hexokinase Activity Assay (Spectrophotometric)
This protocol describes a coupled enzyme assay to measure the inhibitory effect of a glucose analog on hexokinase activity.
Materials:
-
Purified hexokinase or cell lysate containing hexokinase
-
Glucose analog inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
ATP solution
-
Glucose solution
-
NADP+ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP (1 mM), NADP+ (0.5 mM), and G6PDH (1 unit/mL).
-
Prepare serial dilutions of the glucose analog inhibitor.
-
In a cuvette, add the reaction mixture and the inhibitor at the desired concentration.
-
Add the hexokinase enzyme to the cuvette and incubate for a few minutes.
-
Initiate the reaction by adding glucose to a final concentration of 1 mM.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of increase in absorbance corresponds to the rate of NADPH production, which is proportional to the hexokinase activity.
-
Calculate the initial reaction velocity (v) for each inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay at different substrate (glucose) concentrations in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk or Dixon plot.
Conclusion
This guide provides a comparative overview of the inhibitory effects of Methyl α-D-glucopyranoside and other key glucose analogs. While quantitative inhibitory data for Methyl α-D-glucopyranoside remains elusive, its role as a competitive substrate for glucose transporters is well-established, making it a valuable tool for studying transport kinetics. For direct inhibition of glucose metabolism, analogs such as 2-Deoxy-D-glucose offer a more potent and well-characterized alternative. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further investigate the nuanced roles of these analogs in modulating cellular glucose homeostasis. Further research is warranted to quantify the inhibitory potential of Methyl α-D-glucopyranoside to enable a more direct and comprehensive comparison with other glucose analogs.
References
A Comparative Analysis of Methyl α-D-glucopyranoside Binding to Concanavalin A and DC-SIGN
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Binding Affinities and Experimental Methodologies
This guide provides a comparative analysis of the binding affinity of Methyl α-D-glucopyranoside to two well-characterized lectins: Concanavalin A (ConA) and Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN). Understanding the nuanced binding interactions of carbohydrates with different lectins is paramount for advancing drug discovery and glycobiology research. This document summarizes key binding data, details the experimental protocols used for their determination, and provides visualizations of the experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of a ligand to a protein is a critical parameter for understanding their interaction. Here, we present the dissociation constant (Kd) for Methyl α-D-glucopyranoside with Concanavalin A, determined by Isothermal Titration Calorimetry (ITC). For DC-SIGN, direct binding data for Methyl α-D-glucopyranoside is less readily available in the literature. Therefore, we provide the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for D-glucose, the parent monosaccharide, as a reasonable proxy for its binding affinity. It is important to note that while related, Kd, IC50, and Ki are distinct parameters. Kd represents the equilibrium dissociation constant, while IC50 is the concentration of a ligand that inhibits a specific binding interaction by 50%, and Ki is the inhibition constant for a competitive inhibitor.
| Ligand | Lectin | Binding Affinity | Experimental Method |
| Methyl α-D-glucopyranoside | Concanavalin A (ConA) | Kd: 0.9 mM | Isothermal Titration Calorimetry (ITC) |
| D-Glucose | DC-SIGN | IC50: ~30 mM | Competitive Inhibition Assay |
| D-Glucose | DC-SIGN | Ki: 2.9 mM | Competitive Inhibition Assay |
Experimental Methodologies
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are the methodologies employed to determine the binding affinities presented in this guide.
Isothermal Titration Calorimetry (ITC) for Concanavalin A
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol:
-
Instrumentation: A MicroCal Omega titration calorimeter was utilized for the experiments.
-
Sample Preparation:
-
Concanavalin A was extensively dialyzed against the experimental buffer (50 mM Tris-HCl, pH 7.2, containing 100 mM NaCl, 1 mM CaCl2, and 1 mM MnCl2).
-
Methyl α-D-glucopyranoside was dissolved in the final dialysis buffer.
-
All solutions were degassed prior to use to prevent bubble formation in the calorimeter.
-
-
Titration:
-
The sample cell (1.3 mL) was filled with a solution of Concanavalin A (typically at a concentration of 50-100 µM).
-
The injection syringe (250 µL) was loaded with a solution of Methyl α-D-glucopyranoside (typically at a concentration of 5-10 mM).
-
The titration was performed at 25°C by injecting 10 µL aliquots of the Methyl α-D-glucopyranoside solution into the Concanavalin A solution at 3-minute intervals.
-
-
Data Analysis: The heat changes associated with each injection were integrated and corrected for the heat of dilution. The resulting binding isotherm was then fitted to a single-site binding model to determine the thermodynamic parameters, including the dissociation constant (Kd).
Competitive Inhibition Assay for DC-SIGN
Competitive inhibition assays are used to determine the affinity of a ligand by measuring its ability to compete with a known labeled ligand for the same binding site on a receptor.
Experimental Protocol:
-
Instrumentation: A plate reader capable of measuring fluorescence or radioactivity is typically used.
-
Sample Preparation:
-
A soluble, truncated form of DC-SIGN (sDC-SIGN) was used.
-
A labeled ligand, such as [¹²⁵I]-labeled mannan (B1593421) or a fluorescently tagged mannosylated polymer, was used as the competitor.
-
D-glucose was prepared in a suitable buffer (e.g., Tris-buffered saline with 2 mM CaCl2).
-
-
Assay Procedure:
-
sDC-SIGN was incubated with the labeled ligand in the presence of varying concentrations of D-glucose.
-
The mixture was allowed to reach equilibrium.
-
The amount of bound labeled ligand was then quantified. In the case of radiolabeled ligands, this often involves separation of bound from free ligand using a filter-binding assay. For fluorescent ligands, changes in fluorescence polarization or intensity can be measured directly in the plate.
-
-
Data Analysis: The concentration of D-glucose that resulted in a 50% reduction in the binding of the labeled ligand was determined as the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for Isothermal Titration Calorimetry and a competitive inhibition assay.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Workflow for a Competitive Inhibition Assay.
Differentiating Methyl α-D-glucopyranoside from its Isomers Using Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and identification of carbohydrate isomers are critical in drug development, glycobiology, and quality control, where the specific stereochemistry of a molecule can dictate its biological activity. Methyl α-D-glucopyranoside and its isomers, such as its anomer (methyl β-D-glucopyranoside) and various diastereomers (e.g., methyl α-D-galactopyranoside), present a significant analytical challenge due to their similar physicochemical properties.[1][2] This guide provides a comparative overview of chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the effective differentiation of these isomers, supported by detailed experimental protocols.
Overview of Isomers
Methyl α-D-glucopyranoside has several common isomers that are often encountered during synthesis or in biological systems:
-
Anomers: The most common isomer is its β-anomer, methyl β-D-glucopyranoside. Anomers differ only in the configuration at the anomeric carbon (C1).[3]
-
Diastereomers: These are stereoisomers that are not mirror images of each other. Examples include methyl α-D-galactopyranoside and methyl α-D-mannopyranoside, which differ in the configuration at one or more chiral centers other than the anomeric carbon.[1][4]
-
Enantiomers: For example, methyl α-L-glucopyranoside is the non-superimposable mirror image of methyl α-D-glucopyranoside.
This guide will focus primarily on the separation of the challenging anomeric pair, methyl α-D-glucopyranoside and methyl β-D-glucopyranoside.
Comparison of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is often the method of choice for quantitative analysis without derivatization. Gas Chromatography (GC) offers high resolution but typically requires prior derivatization to increase analyte volatility. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for qualitative analysis and screening.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with ligand-exchange or specialized polar columns, provides excellent resolution for underivatized methyl glucopyranoside anomers. It is a robust and reproducible technique suitable for quantitative analysis.
Experimental Protocol: Ligand-Exchange HPLC
This protocol is adapted from a method demonstrating the separation of methyl-α/β-D-glucopyranose isomers.
-
Instrumentation: HPLC system with a Refractive Index (RI) detector.
-
Column: Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 μm.
-
Mobile Phase: 100% Deionized Water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85 °C.
-
Injection Volume: 20 μL.
-
Sample Preparation: Dissolve the sample mixture in deionized water to a concentration of 20 mg/mL.
Data Presentation: HPLC Separation of Methyl-D-glucopyranoside Anomers
| Peak | Compound Name | Retention Time (min) |
| 1 | Methyl-β-D-glucopyranoside | 10.75 |
| 2 | Methyl-α-D-glucopyranoside | 11.59 |
Data sourced from an Agilent Technologies application note.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. For non-volatile sugars like methyl glucosides, derivatization is necessary to convert the polar hydroxyl groups into more volatile ethers or esters. Acetylation or trimethylsilylation are common derivatization methods.[5]
Experimental Protocol: GC-MS of Acetylated Anomers
This protocol is based on established methods for the GC analysis of acetylated sugar isomers.[5]
-
Derivatization (Acetylation):
-
To a dry sample (approx. 1-5 mg), add 100 μL of pyridine (B92270) and 100 μL of acetic anhydride.
-
Heat the mixture at 100 °C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen and redissolve the acetylated products in a suitable solvent like dichloromethane (B109758) for injection.
-
-
GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS).
-
Column: DB-5 silica (B1680970) capillary column (or equivalent non-polar column), 60 m × 0.25 mm × 0.25 μm.[6]
-
Carrier Gas: Helium.
-
Temperature Program: Start at 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min, hold for 15 minutes.[6]
-
Injector Temperature: 250 °C.
-
Detection: Mass spectrometry in scan or multiple reaction monitoring (MRM) mode.[5]
-
Data Presentation: GC Separation
Baseline separation of the acetylated α- and β-anomers can be achieved, with the elution order depending on the specific column and conditions.[5] Quantitative data relies on the use of appropriate standards and calibration curves.
Thin-Layer Chromatography (TLC)
TLC is an effective, rapid, and low-cost method for the qualitative separation of derivatized carbohydrate isomers. As with GC, derivatization is required to reduce the polarity of the compounds, allowing them to migrate on the silica plate.
Experimental Protocol: TLC of Acetylated Anomers
This protocol is adapted from methods for separating carbohydrate acetates.[7][8]
-
Derivatization: Acetylate the sample as described in the GC protocol.
-
TLC Plate: Silica gel 60 F254 plate.[8]
-
Sample Application: Dissolve the acetylated sample in chloroform (B151607) or ethyl acetate (B1210297) and spot onto the TLC plate baseline.
-
Mobile Phase (Solvent System): A mixture of benzene (B151609) and methanol (B129727) (e.g., 96:4 v/v). The methanol content may need optimization depending on the specific acetates.[7]
-
Development: Place the plate in a sealed chromatography tank saturated with the mobile phase. Allow the solvent front to ascend to near the top of the plate. For improved resolution, multiple developments can be performed.[7]
-
Visualization:
-
Dry the plate thoroughly.
-
Spray with a suitable reagent. A ferric hydroxamate reagent can be used for detecting the acetate groups.[7] Alternatively, a p-anisaldehyde stain followed by gentle heating will visualize the spots.
-
The β-anomer of acetylated glucosides typically has a higher Rf value (migrates further) than the α-anomer.[7]
-
Logical Workflow for Method Selection
The choice of chromatographic method depends on the analytical goal, sample complexity, and available resources. The following diagram illustrates a decision-making workflow.
Caption: Workflow for selecting a chromatographic method.
References
- 1. α-D-Glucopyranoside, methyl [webbook.nist.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Methylglucoside - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A validated method for the separation of ethyl glucoside isomers by gas chromatography-tandem mass spectrometry and quantitation in human whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: In Silico vs. In Vitro Analysis of Methyl alpha-D-glucopyranoside-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
The study of carbohydrate-protein interactions is fundamental to understanding a myriad of biological processes, from cell-cell recognition and signaling to host-pathogen interactions. Methyl alpha-D-glucopyranoside, a stable analog of the natural glucose ligand, serves as a valuable tool for dissecting these interactions. This guide provides a comparative overview of in silico and in vitro methodologies used to analyze the binding of this compound to proteins, using the well-characterized interaction with the lectin Concanavalin (B7782731) A as a case study. We present quantitative data from both computational and experimental approaches, detail the underlying methodologies, and provide visual workflows to aid in experimental design.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data obtained from both in silico molecular docking studies and in vitro isothermal titration calorimetry (ITC) experiments for the interaction of this compound with Concanavalin A.
| In Silico Analysis: Molecular Docking | |
| Parameter | Value |
| Protein | Concanavalin A |
| Ligand | This compound |
| PDB ID of Protein | 1GIC[1] |
| Calculated Interaction Energy | -16.5 kcal/mol[2] |
| Key Interacting Residues | Asn14, Leu99, Tyr100, Asp208, Arg228[2] |
| In Vitro Analysis: Isothermal Titration Calorimetry (ITC) | |
| Parameter | Value (at 292 K) |
| Protein | Concanavalin A |
| Ligand | This compound |
| Site Binding Constant (K_a) | 3.4 x 10³ M⁻¹[3] |
| Dissociation Constant (K_d) | 294 µM |
| Binding Enthalpy (ΔH°) | -20.0 kJ/mol (-4.78 kcal/mol)[3] |
| Binding Entropy (ΔS°) | 0.0 J/mol·K[3] |
Note: Direct comparison of the in silico interaction energy and the in vitro binding enthalpy should be approached with caution. The former represents the calculated gas-phase interaction energy between the ligand and the protein in a static model, while the latter is an experimentally determined thermodynamic parameter in solution that includes contributions from solvent reorganization and other dynamic effects.
Experimental Protocols
In Silico Method: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when it binds to a protein and estimates the strength of the interaction.
Protocol:
-
Preparation of the Receptor:
-
The crystal structure of Concanavalin A (e.g., PDB ID: 1GIC) is obtained from the Protein Data Bank.[1]
-
Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Gasteiger charges are computed and assigned to all atoms.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Preparation of the Ligand:
-
A 3D structure of this compound is generated using a molecule builder or obtained from a chemical database.
-
The ligand's rotatable bonds are defined.
-
The prepared ligand structure is saved in the PDBQT file format.
-
-
Grid Box Definition:
-
A grid box is defined to encompass the known binding site of the protein. The coordinates of the binding site can be obtained from the crystal structure of the complex.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations. The program systematically searches for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the lowest energy binding pose.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, are visualized and analyzed.
-
In Vitro Method: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Concanavalin A and this compound are prepared in the same buffer to minimize heats of dilution. A common buffer is a Tris-based buffer at a physiological pH containing Mn²⁺ and Ca²⁺ ions, which are required for Concanavalin A activity.[4]
-
The concentrations of the protein and ligand are accurately determined.
-
-
ITC Experiment Setup:
-
The protein solution is placed in the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
The system is allowed to equilibrate to the desired temperature (e.g., 292 K).[3]
-
-
Titration:
-
A series of small, precise injections of the ligand solution are made into the protein solution.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: K_a, ΔH°, and the stoichiometry of binding. The dissociation constant (K_d) and the change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizing the Workflow
To further clarify the experimental and computational processes, the following diagrams illustrate the typical workflows for in silico and in vitro analyses.
Conclusion
Both in silico and in vitro methods provide valuable insights into the interactions between this compound and proteins. Molecular docking offers a rapid and cost-effective way to predict binding modes and estimate interaction energies, making it a powerful tool for initial screening and hypothesis generation. In contrast, experimental techniques like Isothermal Titration Calorimetry provide a comprehensive thermodynamic profile of the binding event in solution, offering a more accurate and detailed understanding of the forces driving the interaction.
For a thorough investigation, a synergistic approach is recommended. In silico predictions can guide the design of in vitro experiments, while experimental data can be used to validate and refine computational models. This integrated strategy will ultimately lead to a more complete and accurate picture of the molecular recognition events involving this compound and its protein targets.
References
- 1. rcsb.org [rcsb.org]
- 2. Molecular modelling of protein-carbohydrate interactions. Docking of monosaccharides in the binding site of concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics of monosaccharide binding to concanavalin A, pea (Pisum sativum) lectin, and lentil (Lens culinaris) lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-binding sites of concanavalin A and their role in the binding of α-methyl d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl alpha-D-glucopyranoside: A Step-by-Step Guide
For Immediate Reference: Methyl alpha-D-glucopyranoside is broadly classified as a non-hazardous material for disposal, though it can cause skin, eye, and respiratory irritation. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. While not typically classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), its irritant properties necessitate careful handling and disposal.
Key Data for this compound
The following table summarizes essential data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄O₆ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 169 - 173 °C | [3] |
| Boiling Point | 200 °C @ 0.2 mmHg | [3] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| GHS Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P501 (Dispose of contents/container to an approved waste disposal plant) | [4] |
| RCRA Classification | Generally Not a Listed or Characteristic Hazardous Waste | [5][6] |
| EPA Safer Choice | Verified to be of low concern based on experimental and modeled data | [5] |
Experimental Protocols: Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting. This procedure is based on a conservative approach that respects the chemical's irritant properties despite its non-hazardous waste classification.
1. Personal Protective Equipment (PPE) Assessment:
-
Before handling, ensure proper PPE is worn as specified in the Safety Data Sheet (SDS). This includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A standard lab coat.
-
If handling large quantities or if dust is likely to be generated, consider using a dust mask or working in a well-ventilated area.
-
2. Waste Characterization and Segregation:
-
Uncontaminated Solid Waste: Pure, uncontaminated this compound should be collected in a designated waste container.
-
Contaminated Solid Waste: Any items grossly contaminated with the powder (e.g., weigh boats, paper towels from a spill) should be collected along with the chemical waste.
-
Empty Containers: Containers that held this compound must be "RCRA empty." For a solid, this means no material remains that can be feasibly removed. The container should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the subsequent use of the container). The rinsate must be collected and disposed of as chemical waste. Deface the label of the empty container before placing it in the regular trash or glass recycling, as per your institution's policy.[6]
-
Solutions: Aqueous solutions of this compound should be collected as non-hazardous chemical waste. Do not pour solutions down the drain without explicit approval from your institution's EHS department.[4][7]
3. Waste Accumulation and Labeling:
-
Collect solid this compound waste in a chemically compatible, sealable container (e.g., a wide-mouth plastic jar with a screw-top lid).
-
The container must be located at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8]
-
Label the waste container clearly. While it may not be federally classified as "Hazardous Waste," institutional policies for non-hazardous chemical waste often require similar labeling standards to ensure safety and proper routing. The label should include:
-
The words "Non-Hazardous Waste" or as directed by your EHS office.
-
The full chemical name: "this compound."
-
An indication of the hazard (e.g., "Irritant").
-
The date accumulation started.
-
4. Disposal and Removal:
-
Once the container is full or ready for disposal, arrange for a pickup by your institution's EHS or hazardous waste management group.
-
Follow your facility's specific procedures for requesting a waste pickup. This often involves an online form or a direct call to the EHS department.
-
The EHS department will transport the waste from the SAA to a Central Accumulation Area (CAA) for consolidation and shipment to an approved waste disposal facility.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. glycodepot.com [glycodepot.com]
- 2. scbt.com [scbt.com]
- 3. Methyl α-D-glucopyranoside, 98% | CymitQuimica [cymitquimica.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. This compound | C7H14O6 | CID 64947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl alpha-D-glucopyranoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl alpha-D-glucopyranoside, a commonly used laboratory chemical. Adherence to these protocols is crucial for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE to be used.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye irritation from contact with the chemical powder.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] At a minimum, a laboratory coat and close-toed footwear should be worn.[2] | To prevent skin irritation.[2] The selection of gloves should be based on an evaluation of the workplace hazards.[2] |
| Respiratory Protection | Under normal use conditions, no protective equipment is needed.[1] However, if dust is generated, an effective dust mask or a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3][4] | To prevent respiratory irritation from inhaling the dust form of the chemical.[2] |
Operational Plan: From Handling to Storage
Safe handling of this compound involves a systematic approach to minimize exposure and maintain a safe working environment.
Handling Procedures:
-
Ventilation: Always use this chemical in a well-ventilated area.[2] If user operations generate dust, fume, or mist, use process enclosures or local exhaust ventilation.[3]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[2][3] Do not breathe in the dust.[3]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[2] Avoid eating, drinking, or smoking in the handling area.
Storage Procedures:
-
Store the chemical in a tightly-closed container.[2]
-
Keep the container in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound is a critical step in the laboratory workflow to ensure environmental safety and regulatory compliance.
Waste Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[2]
-
It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
-
Do not allow the product to enter drains, other waterways, or soil.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical advice if skin irritation occurs.[2]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1]
-
Spills: For spills, sweep up and shovel the material into suitable containers for disposal. Avoid dust formation.[1] Ensure adequate ventilation and wear appropriate personal protective equipment during cleanup.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
